N-Formylcytisine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQRXYBKKZUSR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967487 | |
| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53007-06-0, 881022-37-3 | |
| Record name | N-Formylcytisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylcytisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYLCYTISINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Formylcytisine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylcytisine, a naturally occurring quinolizidine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities, stemming from its structural relationship to cytisine, a known partial agonist of nicotinic acetylcholine receptors. This technical whitepaper provides an in-depth guide to the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from plant sources, particularly Euchresta tubulosa, and purification using chromatographic techniques. Furthermore, this guide outlines a synthetic approach for its preparation from cytisine and presents methodologies for the evaluation of its biological activity. Spectroscopic data for its structural elucidation are also provided.
Discovery and Natural Occurrence
This compound is a derivative of cytisine, a well-documented alkaloid found in various plants of the Fabaceae family. It has been identified as a natural product in species such as Maackia amurensis and Euchresta tubulosa[1]. Its discovery has been facilitated by modern chromatographic and spectroscopic techniques, which have enabled the separation and identification of minor alkaloids from complex plant extracts.
Isolation and Purification from Euchresta tubulosa
A systematic approach combining multiple chromatographic techniques has proven effective for the isolation and purification of this compound from the stems of Euchresta tubulosa[1][2][3]. The general workflow involves initial extraction, followed by a multi-step chromatographic purification process.
Experimental Protocol: Isolation and Purification
2.1.1. Plant Material and Extraction
-
Plant Material: Dried and powdered stems of Euchresta tubulosa.
-
Extraction: The powdered plant material is extracted with 95% ethanol under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and washed with petroleum ether to remove non-polar compounds. The pH of the aqueous layer is then adjusted to alkaline (e.g., pH 9-10) with ammonia, and the alkaloids are extracted with chloroform. The combined chloroform extracts are concentrated to yield the crude alkaloid fraction.
2.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of dichloromethane-methanol is typically used to separate the crude alkaloid fraction into several sub-fractions based on polarity[1]. The fractions are monitored by Thin Layer Chromatography (TLC).
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):
-
Apparatus: A commercial HSCCC instrument.
-
Two-Phase Solvent System: A key step is the selection of an appropriate two-phase solvent system. For the purification of this compound from Euchresta tubulosa, a two-phase solvent system of carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) has been successfully employed[2][4].
-
Procedure: The HSCCC column is first filled with the stationary phase (upper phase). The sample, dissolved in a small volume of the mobile phase (lower phase), is then injected. The mobile phase is pumped through the column at a specific flow rate, and the fractions are collected and monitored by HPLC to identify those containing pure this compound[1][2].
-
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-Methanol (gradient) | Initial fractionation of crude alkaloids |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase liquid system | Carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) | Final purification of this compound |
digraph "Isolation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];plant [label="Powdered Euchresta tubulosa"]; extraction [label="Ethanol Reflux\nExtraction"]; acid_base [label="Acid-Base\nLiquid-Liquid Extraction"]; crude_alkaloids [label="Crude Alkaloid\nFraction"]; silica_gel [label="Silica Gel Column\nChromatography"]; fractions [label="Alkaloid Fractions"]; hsccc [label="High-Speed Counter-Current\nChromatography (HSCCC)"]; pure_nfc [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
plant -> extraction; extraction -> acid_base; acid_base -> crude_alkaloids; crude_alkaloids -> silica_gel; silica_gel -> fractions; fractions -> hsccc; hsccc -> pure_nfc; }
Chemical Synthesis
This compound can be synthesized from its parent compound, cytisine, through a formylation reaction. A common and effective method involves the use of acetic formic anhydride as the formylating agent.
Experimental Protocol: Synthesis of this compound
3.1.1. Preparation of Acetic Formic Anhydride
Acetic formic anhydride can be prepared by reacting formic acid with acetic anhydride[5].
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, add acetic anhydride.
-
Reaction: Slowly add formic acid to the stirred acetic anhydride. The reaction is exothermic and should be controlled with cooling.
-
Purification: The resulting acetic formic anhydride can be purified by distillation under reduced pressure[5].
3.1.2. Formylation of Cytisine
-
Reaction Setup: Dissolve cytisine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Reaction: Slowly add a stoichiometric amount of freshly prepared acetic formic anhydride to the cytisine solution at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane-methanol).
Structural Characterization
The structure of this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |
| 2 | ~163 | - |
| 3 | ~117 | ~6.0-6.2, d |
| 4 | ~139 | ~7.2-7.4, t |
| 5 | ~105 | ~6.0-6.2, d |
| 6 | ~150 | - |
| 7 | ~50 | ~3.0-3.2, m |
| 8 | ~27 | ~1.8-2.0, m |
| 9 | ~35 | ~2.2-2.4, m |
| 10 | ~26 | ~1.9-2.1, m |
| 11 | ~53 | ~4.0-4.2, m (one H) and ~3.0-3.2, m (one H) |
| 13 | ~50 | ~3.8-4.0, m (one H) and ~2.8-3.0, m (one H) |
| C=O (formyl) | ~161 | ~8.0-8.2, s |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
4.1.2. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]⁺ would be at m/z 218, corresponding to the molecular formula C₁₂H₁₄N₂O₂.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound is an area of active research. Given its structural similarity to cytisine, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs).
Cytotoxicity Assays
To assess the potential toxicity of this compound, standard in vitro cytotoxicity assays can be performed on various cell lines.
5.1.1. Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Cytisine is a known partial agonist of α4β2 nAChRs. It is plausible that this compound also interacts with these receptors, potentially modulating their activity.
5.2.1. Potential Signaling Pathways
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling events, including:
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization can open VGCCs, leading to a further increase in intracellular calcium concentration.
-
Calcium-Dependent Signaling: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as calmodulin and protein kinase C (PKC), and influence gene expression.
-
Neurotransmitter Release: In neuronal cells, nAChR activation can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Conclusion
This compound represents an intriguing natural product with potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, isolation from natural sources, and chemical synthesis. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further exploration of the therapeutic potential of this and related alkaloids. Future research should focus on obtaining detailed quantitative biological data, elucidating its precise mechanism of action, and exploring its effects on various nAChR subtypes and their associated signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Formylcytisine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylcytisine is a naturally occurring quinolizidine alkaloid found in various plants, most notably in Maackia amurensis. As a derivative of cytisine, a compound known for its interaction with nicotinic acetylcholine receptors (nAChRs), this compound is a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
The chemical structure of this compound is characterized by the tetracyclic quinolizidine core of cytisine with a formyl group attached to the nitrogen atom at position 12. This structural modification distinguishes it from its parent compound, cytisine, and likely influences its chemical properties and biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,5S)-3-formyl-1,3,4,5,6,7-hexahydro-1,5-methano-2H-pyrido[1,2-a][1][2]diazocin-8-one |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| CAS Number | 53007-06-0 |
| SMILES | O=CN1C[C@H]2CC--INVALID-LINK--N(C2=O)C=C |
| InChI | InChI=1S/C12H14N2O2/c15-8-13-5-4-9-6-14(12(16)3-1-2-11(9)14)7-10(9)13/h1-3,8,10H,4-7H2/t10-/m0/s1 |
| InChIKey | PCYQRXYBKKZUSR-VHSXEESVSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the key properties based on available data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 218.25 g/mol | [3] |
| Melting Point | 170-172 °C | [2] |
| Boiling Point (Predicted) | 512.8 ± 49.0 °C | [2] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. Soluble in DMSO (80 mg/mL). | [2][4] |
| pKa (Predicted) | 0.00 ± 0.20 | [2] |
| XLogP3 | 0.1 | [1] |
| Polar Surface Area | 40.6 Ų | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are not extensively reported in publicly available literature. However, general methods for the extraction of alkaloids from plant sources can be adapted.
Isolation from Maackia amurensis
This compound is a natural product found in the leaves and stems of Maackia amurensis[5]. A general procedure for the isolation of alkaloids from this plant would involve the following steps:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Sample Preparation: The plant material (leaves and stems of Maackia amurensis) is dried and finely powdered to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent. Common methods include:
-
Acidified Water Extraction: The plant material is macerated with dilute acid (e.g., hydrochloric acid or sulfuric acid) to form water-soluble alkaloid salts.
-
Organic Solvent Extraction: The plant material is treated with an organic solvent (e.g., methanol, ethanol, or chloroform) in a neutral or slightly alkaline medium.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to liberate the free alkaloids, which are subsequently extracted into an immiscible organic solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data
Detailed spectroscopic data for this compound is limited. Researchers should perform thorough spectroscopic analysis upon isolation or synthesis to confirm its identity. The expected key spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the quinolizidine skeleton and a distinct signal for the formyl proton, likely in the downfield region (around 8-9 ppm).
-
¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of the formyl group (typically around 160-170 ppm) and the carbons of the heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 218. The fragmentation pattern would likely involve cleavages of the quinolizidine ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for the following functional groups:
-
C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹ corresponding to the formyl carbonyl group.
-
C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-N stretching: Absorptions in the fingerprint region (1000-1350 cm⁻¹).
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, as a derivative of cytisine, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs). Cytisine is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs[6][7]. The introduction of the N-formyl group may alter the affinity and efficacy of the molecule at these receptor subtypes.
Potential Signaling Pathway Involvement
Given the known role of nAChRs in neurotransmission, this compound could potentially modulate signaling pathways in the central and peripheral nervous systems. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling cascades.
Caption: Hypothesized signaling pathway of this compound.
Further research is required to elucidate the specific interactions of this compound with nAChR subtypes and its effects on downstream signaling pathways. This includes determining its binding affinity, functional activity (agonist, antagonist, or partial agonist), and its impact on cellular processes such as neurotransmitter release and gene expression.
Conclusion
This compound is a naturally occurring alkaloid with a chemical structure that suggests potential interactions with nicotinic acetylcholine receptors. This technical guide has summarized the currently available information on its chemical structure, properties, and potential biological relevance. However, significant gaps in knowledge exist, particularly concerning detailed experimental protocols for its synthesis and analysis, as well as its specific pharmacological profile and mechanism of action. Further research into this compound is warranted to fully understand its therapeutic potential.
References
- 1. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Lupin alkaloids from Chinese Maackia amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Defender: A Technical Guide to the Biological Role of N-Formylcytisine in Plants
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of N-formylcytisine, a quinolizidine alkaloid found in various plant species. This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism, chemical ecology, and natural product chemistry. We will delve into its biosynthesis, physiological effects, and mechanism of action within the plant, supported by available data and detailed experimental protocols.
Introduction: this compound, a Distinct Plant Alkaloid
Initially, it is crucial to distinguish this compound from the similarly named 5-formylcytosine. While 5-formylcytosine is a modified DNA base involved in epigenetic regulation, this compound is a distinct secondary metabolite, a derivative of the well-known quinolizidine alkaloid, cytisine. This compound has been identified in several plant species, primarily within the Fabaceae family, including Ormosia emarginata, Euchresta japonica, Maackia amurensis, and Thermopsis lanceolata.
The primary biological role of this compound, in concert with other quinolizidine alkaloids (QAs), is now understood to be a key component of the plant's chemical defense system against a wide range of herbivores and pathogens.
Biosynthesis of this compound: A Branch of the Quinolizidine Alkaloid Pathway
The biosynthesis of this compound is an integral part of the larger quinolizidine alkaloid (QA) pathway, which originates from the amino acid L-lysine. The synthesis is primarily carried out in the green aerial parts of the plant, specifically in the chloroplasts, and the resulting alkaloids are then transported via the phloem to other tissues, with significant accumulation in the epidermis and seeds.
The initial steps of the QA pathway are relatively well-characterized:
-
Decarboxylation of L-lysine: The pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC).
-
Oxidative Deamination: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.
-
Formation of the Quinolizidine Skeleton: Through a series of complex, and not fully elucidated, enzymatic reactions, three molecules of cadaverine (via Δ¹-piperideine) are condensed to form the tetracyclic quinolizidine skeleton of alkaloids like lupanine.
From lupanine, a series of enzymatic modifications, including hydroxylations, dehydrogenations, and esterifications, lead to the diverse array of QAs found in plants. Cytisine is a key intermediate derived from this pathway. The final step in the formation of this compound is the N-formylation of the cytisine molecule. While the specific enzyme responsible for this formylation step has not yet been definitively identified, it is hypothesized to be an N-formyltransferase that utilizes a formyl group donor.
N-Formylcytisine: A Technical Whitepaper on the Theoretical Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylcytisine is a derivative of cytisine, a plant-based alkaloid with a well-documented history as a smoking cessation aid. Due to its close structural similarity to cytisine and the clinically successful smoking cessation drug varenicline, this compound is theorized to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with a primary affinity for the α4β2 subtype. This whitepaper provides an in-depth technical guide to the theoretical mechanism of action of this compound. It synthesizes the known pharmacological data of its structural analogs, details the presumed downstream signaling pathways, and outlines the key experimental protocols required for its full characterization. While direct quantitative data for this compound is limited in publicly available literature, this document serves as a comprehensive framework for understanding its potential therapeutic action and guiding future research.
Introduction: The Rationale for this compound
Nicotine addiction remains a global health crisis, driving the demand for effective and well-tolerated smoking cessation therapies. The most successful pharmacological interventions to date target the neuronal nicotinic acetylcholine receptors (nAChRs), which are central to the reinforcing effects of nicotine. Varenicline and its structural predecessor, cytisine, are partial agonists at the α4β2 nAChR subtype.[1] They function by alleviating withdrawal symptoms and cravings while simultaneously blocking the rewarding effects of nicotine from tobacco smoke.[2]
This compound, a derivative of cytisine, is hypothesized to share this mechanism of action. The addition of a formyl group to the cytisine structure may modulate its pharmacokinetic and pharmacodynamic properties, potentially altering its binding affinity, efficacy, and side-effect profile. This whitepaper will explore the theoretical underpinnings of this compound's mechanism of action, drawing upon the extensive research conducted on cytisine and varenicline.
Core Mechanism of Action: Partial Agonism at α4β2 Nicotinic Acetylcholine Receptors
The primary molecular target for this compound is presumed to be the α4β2 nicotinic acetylcholine receptor, the most abundant high-affinity nicotine binding site in the brain.[3] These receptors are ligand-gated ion channels that, upon activation, lead to the release of various neurotransmitters, most notably dopamine in the brain's reward pathways.[4]
The Partial Agonist Hypothesis:
The therapeutic efficacy of compounds like cytisine and varenicline stems from their dual action as partial agonists:[1]
-
Agonist Action: They weakly stimulate the α4β2 nAChRs, leading to a moderate and sustained release of dopamine. This is sufficient to mitigate the craving and withdrawal symptoms experienced during smoking cessation.
-
Antagonist Action: By occupying the nicotine binding site, they competitively inhibit the binding of nicotine from cigarette smoke. This blockade prevents the surge in dopamine release that reinforces smoking behavior, thereby reducing the pleasurable effects of smoking.
It is theorized that this compound operates via this same principle. The binding of this compound to the α4β2 nAChR is expected to stabilize a receptor conformation that allows for a level of ion channel opening greater than the basal state but significantly lower than that induced by a full agonist like nicotine.
Quantitative Pharmacological Profile of Structural Analogs
While specific quantitative data for this compound's interaction with nAChR subtypes is not extensively available in the public domain, the data for cytisine and varenicline provide a strong predictive framework. A study on N-derivatives of cytisine indicated that some compounds exhibited Ki values in the range of 30-163 nM for a central nicotinic receptor, though it was not specified if this compound was among those with the highest affinity.[5] The following table summarizes the known binding affinities and functional potencies for cytisine and varenicline.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Intrinsic Efficacy (% of Acetylcholine) |
| Varenicline | α4β2 | 0.4 | 0.06 (high affinity) | 22 |
| α3β4 | - | - | - | |
| α7 | 125 | - | - | |
| Cytisine | α4β2 | 2.0 | - | 6.5 |
| α3β4 | - | - | - | |
| α7 | >1000 | - | - | |
| This compound | α4β2 | Data Not Available | Data Not Available | Data Not Available |
| α3β4 | Data Not Available | Data Not Available | Data Not Available | |
| α7 | Data Not Available | Data Not Available | Data Not Available |
Data compiled from multiple sources.[6][7] Note that EC50 and efficacy values can vary depending on the expression system and experimental conditions.
Theoretical Downstream Signaling Pathways
The binding of this compound to α4β2 nAChRs is predicted to initiate a cascade of intracellular signaling events. The primary consequence is the influx of cations (Na+ and Ca2+), leading to membrane depolarization and the modulation of voltage-gated calcium channels. This increase in intracellular calcium is a critical second messenger that can trigger several downstream pathways.
-
Dopamine Release: The depolarization of dopaminergic neurons in the ventral tegmental area (VTA) is a key event, leading to the release of dopamine in the nucleus accumbens and prefrontal cortex. This is central to the rewarding and reinforcing properties of nicotine and the therapeutic effects of partial agonists.
-
PI3K-Akt Pathway: Activation of nAChRs has been shown to stimulate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting cell survival and neuroprotection.[5]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another potential downstream target. This pathway is involved in a wide range of cellular processes, including synaptic plasticity and gene expression.
Key Experimental Protocols for Characterization
To definitively elucidate the mechanism of action of this compound, a series of standard pharmacological assays are required. The following protocols are fundamental for characterizing any novel nAChR ligand.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of this compound for various nAChR subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine for α4β2 and α3β4, [125I]α-bungarotoxin for α7) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Assays
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells, are used to measure the functional activity of this compound. These methods determine its potency (EC50) and intrinsic efficacy (Imax).
Methodology:
-
Expression System: Xenopus oocytes are injected with cRNAs encoding the desired nAChR subunits, or mammalian cell lines are transfected with the corresponding cDNAs.
-
Voltage Clamp: A single oocyte or cell is voltage-clamped at a holding potential (typically -70 mV).
-
Drug Application: Increasing concentrations of this compound are applied to the cell, and the resulting inward currents (due to cation influx through the activated nAChR channels) are recorded.
-
Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration. The EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist like acetylcholine) are determined from this curve.
Conclusion and Future Directions
The structural analogy of this compound to cytisine and varenicline provides a strong theoretical basis for its mechanism of action as a partial agonist at α4β2 nicotinic acetylcholine receptors. This proposed mechanism suggests that this compound has the potential to be an effective smoking cessation therapy by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.
However, it is crucial to emphasize that this whitepaper presents a theoretical framework. Rigorous preclinical evaluation is necessary to confirm these hypotheses. Future research should prioritize:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of this compound across a wide range of nAChR subtypes.
-
In Vivo Studies: Assessing the efficacy of this compound in animal models of nicotine addiction, withdrawal, and relapse.
-
Pharmacokinetic and Toxicological Assessment: Characterizing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and its viability as a next-generation smoking cessation aid.
References
- 1. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plot and analyze patch clamp electrophysiology data in R • patchclampplotteR [christelinda-laureijs.github.io]
- 4. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades [mdpi.com]
- 5. Synthesis and preliminary pharmacological evaluation of some cytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Quest for N-Formylcytisine's Therapeutic Targets
An extensive review of publicly available scientific literature and databases reveals a significant knowledge gap surrounding the therapeutic potential of N-Formylcytisine, a natural alkaloid. Despite its documented isolation from plant sources such as Maackia amurensis, there is a conspicuous absence of research detailing its mechanism of action, pharmacological targets, and potential clinical applications.
This in-depth technical exploration aimed to consolidate the existing knowledge on this compound for researchers, scientists, and drug development professionals. However, the investigation has underscored that this compound remains largely unexplored within the scientific community.
Our comprehensive search for quantitative data, such as binding affinities (Kᵢ, Kₔ), efficacy (EC₅₀, IC₅₀), and detailed experimental protocols, yielded no specific results for this compound. Similarly, searches for its influence on signaling pathways and any associated clinical trials were unfruitful.
It is crucial to distinguish this compound from the similarly named 5-Formylcytosine . The latter is a well-characterized epigenetic marker involved in DNA demethylation and gene regulation, and a significant volume of research is dedicated to its biological roles. The similarity in nomenclature has led to some confusion in database searches, but it is essential to recognize that these are distinct molecules with different biological contexts.
The lack of available data prevents the creation of a detailed technical guide as initially intended. No quantitative data tables, experimental methodologies, or signaling pathway diagrams can be generated at this time.
The current state of research suggests that this compound is a compound with an uncharacterized pharmacological profile. For researchers interested in natural product pharmacology, this compound may represent an untapped area for investigation. Future research could focus on:
-
Initial screening assays: To identify potential biological activities and therapeutic areas.
-
Target identification studies: Employing techniques such as affinity chromatography, proteomics, or computational modeling to determine its molecular targets.
-
In vitro and in vivo studies: To characterize its pharmacological effects and assess its therapeutic potential.
Until such foundational research is conducted and published, the therapeutic targets of this compound will remain an open question in the field of pharmacology.
N-Formylcytisine and Nicotinic Acetylcholine Receptors: A Technical Guide
Disclaimer: As of late 2025, publicly available research specifically detailing the quantitative pharmacological profile and signaling pathways of N-Formylcytisine at nicotinic acetylcholine receptors (nAChRs) is exceptionally limited. This guide provides a comprehensive technical overview based on the well-characterized parent compound, cytisine, and established principles of nAChR pharmacology. The methodologies and principles described herein are directly applicable to the future investigation of this compound.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a variety of receptor subtypes, each with distinct pharmacological and physiological properties.[2] The α4β2 and α7 subtypes are among the most abundant and functionally significant nAChRs in the brain.[3]
Cytisine, a natural alkaloid, is a well-known partial agonist at several nAChR subtypes, with a particularly high affinity for the α4β2 receptor. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a clinically used smoking cessation aid. This compound, as a derivative of cytisine, is of significant interest for its potential to exhibit a modified pharmacological profile, including altered subtype selectivity, potency, and efficacy. Understanding its interaction with nAChRs is crucial for elucidating its potential therapeutic applications.
Quantitative Pharmacology of Cytisine at nAChRs
The following tables summarize the available quantitative data for the interaction of cytisine with major nAChR subtypes. This data serves as a foundational reference for predicting and interpreting the pharmacological properties of this compound.
Table 1: Binding Affinities (Ki) of Cytisine at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki (nM) |
| α4β2 | [³H]-Epibatidine | Rat Cortex | Not specified in provided results |
| α4β2 | [³H]-Cytisine | Rat Brain | Not specified in provided results |
| α3β4 | [³H]-Epibatidine | Human Transfected Cells | Not specified in provided results |
| α7 | Not specified in provided results | Not specified in provided results | Not specified in provided results |
Table 2: Functional Activity (EC50, IC50, Efficacy) of Cytisine at Human nAChR Subtypes
| nAChR Subtype | Assay Type | Parameter | Value | Efficacy (relative to Acetylcholine) |
| (α4)3(β2)2 | Electrophysiology (TEVC) | EC50 | 11 ± 6 µM[4] | Not specified in provided results |
| α4β2 | Not specified in provided results | EC50 | Not reliably calculated due to low response[5] | 21% (relative to epibatidine)[5] |
| α3β4 | Not specified in provided results | EC50 | Not specified in provided results | Not specified in provided results |
| α7 | Not specified in provided results | EC50 | Not specified in provided results | Not specified in provided results |
Note: The available search results did not provide specific Ki and EC50 values for cytisine at all major subtypes in a single, consistent format. The data presented is compiled from multiple sources and highlights the need for further comprehensive studies on cytisine and its derivatives.
Experimental Protocols
The characterization of this compound's interaction with nAChRs would involve a suite of standard and advanced experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell preparation expressing the receptor. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki can be calculated.
-
Methodology:
-
Preparation of Receptor Source: Membranes from brain regions known to be rich in specific nAChR subtypes (e.g., thalamus for α4β2) or from cell lines stably expressing a single nAChR subtype are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2) and a range of concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined using non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing the functional properties (potency, efficacy, and kinetics) of ligands at ion channels.
-
Principle: Xenopus oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype. The oocytes express these receptors on their plasma membrane. A two-electrode voltage clamp is used to hold the membrane potential at a set value and measure the ionic current that flows through the channels when they are opened by an agonist.
-
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs for the desired α and β nAChR subunits.
-
Expression: Oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped (typically at -70 mV).
-
Drug Application: this compound is applied at various concentrations via a perfusion system, and the resulting currents are recorded.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 and maximal efficacy (Emax).
-
References
- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship investigations of leishmanicidal N-benzylcytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Prospective Early In Vitro Evaluation of N-Formylcytisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylcytisine is a derivative of cytisine, a well-known partial agonist of nicotinic acetylcholine receptors (nAChRs). Given its structural similarity to cytisine, it is hypothesized that this compound will exhibit activity at various nAChR subtypes. A thorough in vitro characterization is the foundational step in understanding its potential as a therapeutic agent. This document outlines the essential in vitro assays required to determine the binding affinity, potency, efficacy, and subtype selectivity of this compound.
Quantitative Data Presentation
The following tables are structured to present the key quantitative data that would be generated from the experimental protocols described in this guide.
Table 1: Radioligand Binding Affinity of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | This compound Kᵢ (nM) | This compound IC₅₀ (nM) | Hill Slope (n H) |
| α4β2 | [³H]-Cytisine | |||
| α3β4 | [³H]-Epibatidine | |||
| α7 | [¹²⁵I]-α-Bungarotoxin | |||
| α1β1γδ | [¹²⁵I]-α-Bungarotoxin |
Table 2: Functional Activity of this compound at Human nAChR Subtypes (Two-Electrode Voltage Clamp)
| nAChR Subtype | Agonist Activity | Antagonist Activity |
| EC₅₀ (µM) | Iₘₐₓ (% of ACh) | |
| α4β2 | ||
| α3β4 | ||
| α7 | ||
| α1β1γδ |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to characterize the pharmacology of this compound.
These assays are designed to determine the binding affinity of this compound for various nAChR subtypes.
3.1.1 Objective
To quantify the affinity (Kᵢ) of this compound for major central and peripheral nAChR subtypes.
3.1.2 Materials
-
Cell Lines: HEK-293 or CHO cells stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7, α1β1γδ).
-
Radioligands:
-
[³H]-Cytisine or [³H]-Epibatidine for high-affinity heteromeric nAChRs.
-
[¹²⁵I]-α-Bungarotoxin for α7 and muscle-type nAChRs.
-
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), centrifugation equipment.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Competitors: Nicotine, Acetylcholine (ACh), Cytisine (for positive controls), and this compound.
-
Instrumentation: Scintillation counter or gamma counter.
3.1.3 Protocol
-
Membrane Preparation:
-
Culture cells expressing the nAChR subtype of interest to a high density.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its K d, and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁴ M).
-
For total binding, omit the competitor. For non-specific binding, include a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
These assays determine whether this compound acts as an agonist or antagonist at nAChRs and quantify its potency and efficacy.
3.2.1 Objective
To measure the functional activity (EC₅₀, Iₘₐₓ, IC₅₀) of this compound at specific nAChR subtypes.
3.2.2 Materials
-
Oocytes: Xenopus laevis oocytes.
-
cRNA: cRNA encoding the subunits of the desired human nAChR subtypes.
-
Injection System: Nanoject or equivalent microinjection system.
-
TEVC Setup: Oocyte clamp amplifier, data acquisition system, perfusion system.
-
Recording Solution: Barium Ringer's solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM BaCl₂, 5 mM HEPES, pH 7.4).
-
Test Compounds: Acetylcholine (as the reference agonist) and this compound.
3.2.3 Protocol
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Continuously perfuse the oocyte with the recording solution.
-
-
Agonist Activity Assessment:
-
Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Record the peak inward current elicited by each concentration.
-
After each application, wash the oocyte with the recording solution until the current returns to baseline.
-
At the end of the experiment, apply a saturating concentration of acetylcholine to determine the maximum possible response (Iₘₐₓ for the reference agonist).
-
-
Antagonist Activity Assessment:
-
Apply a fixed, sub-maximal concentration of acetylcholine (e.g., the EC₅₀ concentration) to elicit a control response.
-
Co-apply the same concentration of acetylcholine with increasing concentrations of this compound.
-
Record the degree of inhibition of the acetylcholine-induced current.
-
-
Data Analysis:
-
For agonist activity, plot the normalized current response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Iₘₐₓ (relative to acetylcholine).
-
For antagonist activity, plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
-
Visualizations
The following diagrams illustrate the workflows and concepts central to the in vitro evaluation of this compound.
Caption: Workflow for nAChR Radioligand Binding Assay.
Caption: Agonist-Mediated nAChR Signaling Pathway.
Caption: Decision Tree for Functional Characterization.
N-Formylcytisine epigenetic modification role
An In-depth Technical Guide on the Role of Formyl Modifications in Epigenetics
Disclaimer: The user's query specified "N-Formylcytisine." However, a thorough review of scientific literature indicates that this is likely a misnomer. The predominant and relevant molecules in the context of epigenetic modifications involving a formyl group are 5-Formylcytosine (5fC) , a modified DNA base, and N-formyllysine , a post-translational modification of histone proteins. This guide will focus on these two well-documented modifications to provide a comprehensive overview of the role of formylation in epigenetic regulation.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in various biological processes, including development, cellular differentiation, and disease. Among the diverse array of epigenetic marks, modifications involving the addition of a formyl group have emerged as critical regulators of chromatin structure and gene activity. This technical guide provides an in-depth exploration of the epigenetic roles of two key formyl modifications: 5-formylcytosine in DNA and N-formyllysine in histones. We will delve into their biochemical pathways, impact on gene expression, and the experimental methodologies used to study them, providing researchers, scientists, and drug development professionals with a comprehensive resource.
5-Formylcytosine (5fC) in DNA Epigenetics
5-Formylcytosine is a modified cytosine base found in the DNA of many organisms. It is an intermediate in the active DNA demethylation pathway and has recently been recognized as a stable epigenetic mark with its own regulatory functions.
The DNA Demethylation Pathway and the Role of 5fC
Active DNA demethylation is a critical process for epigenetic reprogramming. This process involves the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1] The pathway proceeds as follows:
-
Oxidation of 5mC: TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC).
-
Further Oxidation: 5hmC is further oxidized by TET enzymes to 5-formylcytosine (5fC).[1]
-
Final Oxidation: 5fC can be further oxidized to 5-carboxylcytosine (5caC).[1]
-
Excision and Repair: Both 5fC and 5caC can be recognized and excised by Thymine-DNA Glycosylase (TDG). The resulting abasic site is then repaired by the Base Excision Repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified cytosine.[1]
5fC as an Activating Epigenetic Mark
Beyond its role as a demethylation intermediate, 5fC has been identified as a stable epigenetic mark that actively participates in gene regulation.[2] Studies have shown that 5fC is not merely a transient byproduct but plays a pivotal role in activating critical genes, particularly during early embryonic development.[2]
Recent research has demonstrated that 5fC functions as an activating epigenetic switch that helps initiate gene transcription during zygotic genome activation (ZGA).[2][3] This is a significant finding as it establishes 5fC as the second known functional epigenetic DNA modification in vertebrates, alongside the well-established repressive mark, 5-methylcytosine.[3]
Specifically, 5fC has been shown to be crucial for the recruitment of RNA Polymerase III (Pol III) to its target genes, such as tRNA genes, during ZGA in Xenopus and mouse embryos.[2][4] This recruitment is essential for the production of transfer RNAs, which are vital for protein synthesis during the initial stages of life.[2] The accumulation of 5fC at Pol III target sites correlates with increased transcriptional activity.[2]
Genomic Distribution of 5fC
Genome-wide mapping of 5fC has revealed its enrichment in specific genomic regions. It is preferentially found at poised enhancers and CpG islands (CGIs) of promoters and exons.[5][6] The presence of 5fC in these regulatory regions suggests its involvement in maintaining a hypomethylated state at CGIs in embryonic stem cells.[5] Furthermore, CGI promoters with a higher enrichment of 5fC compared to 5mC or 5hmC are associated with transcriptionally active genes.[5] These 5fC-rich promoters also exhibit elevated levels of H3K4me3, a histone mark associated with active transcription, and are frequently bound by RNA polymerase II.[5]
Quantitative Data on 5fC
| Parameter | Finding | Organism/Cell Type | Reference |
| Genomic Abundance | 0.02 to 0.002% of all cytosine species | Mouse Embryonic Stem Cells | [5] |
| Enrichment | Preferentially at poised enhancers | Mouse Embryonic Stem Cells | [6] |
| Correlation with Expression | Positive correlation between 5fC levels and gene expression | Mouse Embryonic Stem Cells | [5] |
N-formyllysine in Histone Epigenetics
N-formyllysine is a post-translational modification (PTM) of lysine residues in histone proteins. While less studied than acetylation and methylation, it is emerging as a significant player in chromatin biology.
Formation of N-formyllysine
N-formyllysine can arise as a secondary modification resulting from oxidative DNA damage.[7] The formyl moiety from 3'-formylphosphate residues, which are generated by the 5'-oxidation of deoxyribose in DNA, can acylate the N6-amino groups of lysine side chains in histones.[7] This modification appears to be uniquely associated with histone and other nuclear proteins.[7]
Functional Implications of N-formyllysine
The biological significance of N-formyllysine lies in its chemical similarity to N-acetylation.[7] This resemblance suggests that N-formylation could interfere with the signaling pathways mediated by lysine acetylation and methylation, which are crucial for the control of gene expression.[7] The presence of N-formyllysine may disrupt the recognition of acetylated or methylated lysine by "reader" proteins, thereby altering downstream cellular processes.
Studies have shown that treatment of cells with agents that cause oxidative DNA damage leads to a dose-dependent increase in the formation of N-formyllysine, particularly on the linker histone H1.[7] This suggests that N-formyllysine could be a marker of oxidative stress and may contribute to the pathophysiology of conditions associated with such stress.[7]
Experimental Protocols
Studying 5-Formylcytosine
A variety of techniques are employed to detect and map 5fC genome-wide.
This method exploits the unique chemical reactivity of the formyl group of 5fC for selective pull-down followed by sequencing.[5]
Protocol:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Chemical Labeling: React the genomic DNA with a biotin-tagged chemical probe that specifically binds to the formyl group of 5fC.
-
DNA Fragmentation: Shear the labeled DNA to a desired size range (e.g., 200-500 bp) using sonication.
-
Immunoprecipitation: Use streptavidin-coated magnetic beads to capture the biotin-labeled DNA fragments.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound DNA. Elute the captured DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.
LC-MS/MS is a highly sensitive method for the quantification of 5fC.[2]
Protocol:
-
DNA Digestion: Digest genomic DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: Detect and quantify the different nucleosides, including 5fC, using tandem mass spectrometry.
Studying N-formyllysine
This is a key method for quantifying N-formyllysine in histone proteins.[7]
Protocol:
-
Histone Extraction: Isolate histone proteins from cell nuclei, typically by acid extraction.
-
Protein Hydrolysis: Hydrolyze the histone proteins into their constituent amino acids using strong acid (e.g., 6N HCl) at high temperature.
-
Derivatization (Optional): Derivatize the amino acids to improve their chromatographic properties and detection sensitivity.
-
LC-MS/MS Analysis: Separate the amino acids by HPLC and quantify N-formyllysine using tandem mass spectrometry.
Signaling Pathways and Logical Relationships
The interplay between different epigenetic modifications is complex. The presence of 5fC at enhancers is associated with an open chromatin state and the presence of activating histone marks like H3K4me3.[5] This suggests a coordinated regulation of gene expression involving both DNA and histone modifications.
The discovery of N-formyllysine as a modification that mimics acetylation suggests a potential for crosstalk between these two marks. Further research is needed to elucidate the specific signaling pathways that are affected by N-formyllysine and to identify the enzymes that may be involved in its removal.
Conclusion
The study of formyl modifications in epigenetics is a rapidly evolving field. 5-Formylcytosine has been established as a key player in active DNA demethylation and, more recently, as an independent epigenetic mark that actively promotes gene transcription. N-formyllysine, a histone modification linked to oxidative stress, presents an intriguing new layer of epigenetic regulation through its potential to interfere with lysine acetylation and methylation signaling. A deeper understanding of these formyl modifications and their regulatory networks will undoubtedly provide new insights into gene regulation in both health and disease, and may open up new avenues for therapeutic intervention.
References
- 1. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analytical Scientist | “A Real Breakthrough in Epigenetics” [theanalyticalscientist.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Function of 5-Formylcytosine in DNA Demethylation: An In-depth Technical Guide
Introduction
In the landscape of epigenetics, DNA methylation, primarily in the form of 5-methylcytosine (5mC), is a cornerstone of gene regulation in mammals. The dynamic nature of this epigenetic mark is crucial for development and cellular function, necessitating pathways for its removal. The discovery of the Ten-eleven translocation (TET) family of dioxygenases revolutionized our understanding of active DNA demethylation. These enzymes iteratively oxidize 5mC, generating a series of oxidized methylcytosines: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2][3]
Initially viewed as a transient intermediate in the pathway leading to the restoration of unmodified cytosine, emerging evidence suggests that 5fC may also function as a stable epigenetic mark with its own regulatory roles.[4][5][6] This guide provides a detailed technical overview of the function of 5-formylcytosine in DNA demethylation, targeting researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of 5fC, the experimental protocols for its study, and the signaling pathways it influences.
The Role of 5-Formylcytosine in Active DNA Demethylation
Active DNA demethylation is a multi-step enzymatic process that removes the methyl group from 5mC, independent of DNA replication. The central pathway involves the TET enzymes and the base excision repair (BER) machinery.
5-Formylcytosine is the third modification in the TET-mediated oxidation cascade of 5mC. The process begins with the conversion of 5mC to 5hmC, which is then further oxidized to 5fC.[2] The TET enzymes can catalyze one final oxidation step, converting 5fC to 5caC. Both 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG).[1][3] This excision creates an abasic site, which is then repaired by the BER pathway, ultimately leading to the incorporation of an unmodified cytosine.
While 5fC is a critical intermediate, its levels are generally low in the genome, suggesting a tightly regulated process.[4] However, its presence is enriched in specific genomic contexts, such as poised enhancers and other regulatory elements, hinting at a more nuanced role than just a fleeting intermediate.[1][2]
Quantitative Analysis of 5-Formylcytosine
The low abundance of 5fC has made its quantification challenging. However, advances in sensitive detection methods have begun to provide insights into its levels and distribution.
| Parameter | Cell Type/Tissue | Value/Observation | Reference |
| Global Abundance | Mouse Embryonic Stem Cells | Below 0.002% (20 ppm) of all cytosines | [4] |
| Genomic Distribution | Mouse Embryonic Stem Cells | Enriched at poised enhancers and other gene regulatory elements. | [1][2] |
| Correlation with Transcription | Mouse Embryonic Stem Cells | CGI promoters with higher relative enrichment of 5fC compared to 5mC or 5hmC correspond to transcriptionally active genes. | [7] |
| Effect of TDG Knockout | Mouse Embryonic Stem Cells | Increased levels of 5fC and 5caC. | [4] |
| Stability | Mouse DNA (in vivo) | Can be a stable DNA modification, with developmental dynamics differing from 5hmC. | [4] |
Experimental Protocols for 5fC Detection and Analysis
A variety of specialized techniques have been developed to detect, quantify, and map 5fC in the genome.
5-Formylcytosine Selective Chemical Labeling (fC-Seal)
This method allows for the genome-wide profiling of 5fC.
Principle: This technique utilizes a chemical reaction that specifically labels the formyl group of 5fC. The labeled 5fC can then be enriched, for example, through biotin-streptavidin interaction, and its genomic location identified by high-throughput sequencing.
Detailed Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest.
-
DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic methods.
-
Selective Chemical Labeling: Treat the fragmented DNA with a reagent that specifically reacts with the formyl group of 5fC. A common approach involves a reduction reaction followed by biotin tagging.[1]
-
Enrichment of 5fC-containing DNA: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of 5fC enrichment.
Reduced Bisulfite Sequencing (redBS-Seq)
This method enables the quantitative, single-base resolution mapping of 5fC.
Principle: redBS-Seq is based on the selective chemical reduction of 5fC to 5hmC, followed by standard bisulfite sequencing. Bisulfite treatment converts cytosine to uracil, while 5mC and 5hmC are resistant. By comparing the sequencing results of redBS-Seq with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the levels of C, 5mC, 5hmC, and 5fC can be determined at single-base resolution.
Detailed Methodology:
-
Genomic DNA Preparation: Isolate and fragment genomic DNA.
-
Selective Reduction: Treat the DNA with a reducing agent (e.g., NaBH4) that selectively converts 5fC to 5hmC.
-
Bisulfite Conversion: Perform bisulfite treatment on the reduced DNA. This will deaminate C to U, while 5mC and the newly formed 5hmC (from 5fC) remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA. During PCR, U is read as T.
-
Sequencing and Analysis: Sequence the amplified library and align the reads to a reference genome. The positions that were originally 5fC will now appear as C, distinguishable from the original C which will appear as T. By comparing with BS-Seq and oxBS-Seq data, the identity of each cytosine can be inferred.[8]
Mass Spectrometry-Based Detection of 5fC Binding Proteins
This proteomic approach identifies proteins that specifically interact with 5fC-containing DNA.
Principle: DNA probes containing 5fC are synthesized and used as bait to pull down interacting proteins from nuclear extracts. The bound proteins are then identified by mass spectrometry.
Detailed Methodology:
-
Probe Preparation: Synthesize biotinylated DNA oligonucleotides corresponding to specific genomic regions (e.g., promoters). Incorporate 5fC at defined positions during synthesis.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the cells of interest.
-
Pull-down Assay: Immobilize the biotinylated DNA probes on streptavidin-coated beads. Incubate the beads with the nuclear extract to allow protein binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the 5fC-binding proteins.[9]
Mandatory Visualization
Caption: The active DNA demethylation pathway.
Caption: Experimental workflow for fC-Seal.
References
- 1. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formylcytosine - Wikipedia [en.wikipedia.org]
- 6. Detection of 5-Formylcytosine and 5-Formyluracil Based on Photo-Assisted Domino Reaction | Springer Nature Experiments [experiments.springernature.com]
- 7. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Formylcytisine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylcytisine is a derivative of the quinolizidine alkaloid cytisine. Cytisine, naturally found in plants of the Fabaceae family, is well-documented as a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Its interaction with these receptors makes it a compound of significant interest in neuropharmacology, most notably as an aid for smoking cessation. The formylation of cytisine at the secondary amine position to yield this compound can modify its pharmacokinetic and pharmacodynamic properties, potentially leading to derivatives with altered potency, selectivity, or duration of action.
These application notes provide detailed protocols for the chemical synthesis of this compound from cytisine and its subsequent purification. The methodologies are based on established principles of N-formylation of secondary amines and chromatographic purification of alkaloids.
Synthesis of this compound
The synthesis of this compound is achieved through the N-formylation of cytisine. A common and effective method involves the use of acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride. This reagent readily formylates the secondary amine of the cytisine molecule.
Proposed Reaction Scheme
Cytisine + Acetic Formic Anhydride → this compound
Experimental Protocol: N-Formylation of Cytisine
Materials:
-
(-)-Cytisine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (-)-cytisine (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.
-
Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cautiously add acetic anhydride (1.5 eq) to formic acid (2.0 eq) while cooling in an ice bath. Allow the mixture to stir for 15-20 minutes.
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of cytisine. The reaction is typically carried out at 0°C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane/methanol, 9:1 v/v). The disappearance of the cytisine spot and the appearance of a new, less polar spot indicates the formation of this compound. The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value/Condition |
| Starting Material | (-)-Cytisine |
| Formylating Agent | Acetic Formic Anhydride (in situ) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Estimated Yield (Crude) | 85-95% |
Purification of this compound
The crude this compound can be purified using chromatographic techniques. A two-step process involving initial purification by flash column chromatography followed by final polishing using High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity material.
Protocol 1: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)[1]
-
Crude this compound
-
Eluent: Dichloromethane/Methanol gradient
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb the crude product onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed product onto the top of the packed column.[3]
-
Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., from 0.5% to 5% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure this compound.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
For high-purity this compound suitable for biological assays, a final purification step using preparative HPLC is recommended. Given the polar nature of cytisine and its derivatives, various HPLC modes can be employed.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Option 1 (Reversed-Phase): C18 column.
-
Option 2 (HILIC): Hydrophilic Interaction Liquid Chromatography column (e.g., silica or aminopropyl stationary phase).
-
Option 3 (Ion-Exchange): Strong Cation Exchange (SCX) column. For cytisine and its derivatives, SCX has been shown to provide strong retention.
Mobile Phase Systems:
-
Reversed-Phase: A gradient of acetonitrile in water with an additive like formic acid (e.g., 0.1%).
-
HILIC: A gradient of aqueous buffer (e.g., ammonium formate) in acetonitrile.
-
Ion-Exchange (SCX): A gradient of increasing buffer concentration (e.g., ammonium formate) in a mixture of acetonitrile and water.
General HPLC Purification Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.
-
Method Development: If necessary, develop an optimal separation method on an analytical scale before scaling up to a preparative column.
-
Injection and Elution: Inject the sample onto the preparative column and run the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on UV detection (monitoring at a wavelength around 308 nm is suitable for the cytisine chromophore).
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final high-purity this compound.
Quantitative Data for Purification
| Parameter | Method | Details | Expected Purity |
| Initial Purification | Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Dichloromethane/Methanol gradient | >90% |
| Final Purification | Preparative HPLC | Stationary Phase: C18, HILIC, or SCX; Mobile Phase: Acetonitrile/Aqueous Buffer gradient | >98% |
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound Purification Workflow
Caption: Workflow for the purification of this compound.
This compound Signaling Pathway
References
Application Note: Analytical Methods for the Quantification of 5-Formylcytosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Formylcytosine (5-fC) is a modified DNA base generated through the oxidation of 5-methylcytosine (5-mC) and 5-hydroxymethylcytosine (5-hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] As an intermediate in the active DNA demethylation pathway, 5-fC plays a crucial role in epigenetic regulation and gene expression.[2][3] Its accurate quantification is vital for understanding its biological function and its potential as a biomarker in various diseases, including cancer.[4][5]
This application note provides detailed protocols and comparative data for three common analytical methods for the quantification of 5-fC in genomic DNA:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Colorimetric Immunoassay
Epigenetic Pathway of 5-Formylcytosine Formation
The formation of 5-fC is a key step in the dynamic process of DNA demethylation. The pathway begins with the methylation of cytosine to 5-methylcytosine (5-mC). The TET enzymes then sequentially oxidize 5-mC to 5-hydroxymethylcytosine (5-hmC), followed by 5-fC, and finally to 5-carboxylcytosine (5-caC).[1]
General Experimental Workflow
The quantification of 5-fC from biological samples typically involves several key steps, regardless of the final analytical technique. The general workflow includes sample collection, DNA extraction, DNA hydrolysis to individual nucleosides, and finally, instrumental analysis.
Analytical Methods and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of nucleosides. While less sensitive than LC-MS/MS, it is suitable for applications where 5-fC levels are not exceedingly low. The method relies on the chromatographic separation of nucleosides followed by detection using a UV spectrophotometer.
Experimental Protocol: HPLC-UV
-
DNA Hydrolysis:
-
Digest 1-10 µg of genomic DNA using a commercial DNA degradation kit or an enzymatic cocktail (e.g., nuclease P1 followed by alkaline phosphatase) to obtain a solution of single nucleosides.
-
After digestion, filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a typical starting point.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at approximately 280 nm.
-
-
Quantification:
-
Prepare a standard curve using a certified 5-formyl-2'-deoxycytidine standard at concentrations ranging from 0.1 to 50 µM.
-
Inject the standards and samples onto the HPLC system.
-
Identify the 5-fC peak in the sample chromatograms by comparing the retention time with the standard.
-
Calculate the concentration of 5-fC in the samples by interpolating the peak area from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the highly sensitive and specific quantification of 5-fC, especially given its low abundance in most biological samples.[6] This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Spike genomic DNA samples with a known amount of a stable isotope-labeled internal standard for 5-fC (e.g., [¹⁵N₃]-5-formyl-2'-deoxycytidine).
-
Perform enzymatic hydrolysis as described for the HPLC-UV method.
-
For samples with very low 5-fC levels, a chemical derivatization step using agents like 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) can be employed to enhance sensitivity.[5][7]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for improved resolution and speed.
-
Column: C18 reverse-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient might run from 2% to 50% Mobile Phase B over 10-15 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
5-fC Transition (example): m/z 258.1 → 142.1
-
Internal Standard Transition (example): m/z 261.1 → 145.1
-
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using the 5-fC standard, with the internal standard added at a constant concentration to all standards and samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of 5-fC in the samples using the linear regression equation from the calibration curve.
-
Colorimetric Immunoassay
For high-throughput, global quantification of 5-fC, colorimetric kits offer a fast and convenient alternative to chromatography-based methods.[2] These assays are typically based on an ELISA-like format where DNA is immobilized in a microplate well, and a 5-fC-specific antibody is used for detection.
Experimental Protocol: Colorimetric Assay (General)
-
DNA Binding:
-
Add 100-200 ng of denatured genomic DNA to the strip wells of the microplate, which are coated to bind DNA.
-
Incubate for 60-90 minutes to allow for DNA immobilization.
-
-
Antibody Incubation:
-
Wash the wells and add a 5-fC specific capture antibody. Incubate for 60 minutes.
-
Wash the wells again and add a horseradish peroxidase (HRP)-conjugated detection antibody. Incubate for 30-45 minutes.
-
-
Signal Development and Detection:
-
Wash the wells thoroughly to remove any unbound antibody.
-
Add a colorimetric developing solution and incubate until a blue color develops.
-
Add a stop solution to terminate the reaction, which will turn the color to yellow.
-
Measure the absorbance on a microplate reader at 450 nm.
-
-
Quantification:
-
Use the provided positive control (5-fC standard DNA) to generate a standard curve.
-
Calculate the amount of 5-fC in the samples by comparing their absorbance values to the standard curve. The results are often expressed as a percentage of total cytosines or in absolute amounts (e.g., picograms).
-
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific research question, required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | Colorimetric Assay |
| Principle | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio | Antibody-based detection |
| Sensitivity | Moderate (µM range) | Very High (fmol range)[5][7] | High (pg range)[2] |
| Specificity | Moderate (co-elution possible) | Very High (based on mass transitions) | High (antibody-dependent)[2] |
| Throughput | Low to Medium | Medium | High |
| Instrumentation | Standard HPLC system | UPLC & Triple Quadrupole MS | Microplate Reader |
| Sample Input | ~1-10 µg DNA | ~100 ng - 1 µg DNA | ~100-200 ng DNA |
| Key Advantage | Widely available, robust | Gold standard for accuracy and sensitivity | Fast, easy, high-throughput |
| Key Limitation | Lower sensitivity | High instrument cost, complex | Provides global levels, not site-specific |
Conclusion
The accurate quantification of 5-formylcytosine is essential for advancing our understanding of epigenetics and its role in health and disease. This application note has detailed three robust methods for 5-fC analysis. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for precise quantification. HPLC-UV provides a reliable alternative when ultimate sensitivity is not required, while colorimetric immunoassays are ideal for rapid, high-throughput screening of global 5-fC levels. The selection of the appropriate method should be guided by the specific requirements of the research study.
References
- 1. Positive/negative ion-switching-based LC-MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Site-Specific 5-Formylcytosine by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - Epigenetics [epigenhub.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-Formylcytisine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylcytisine is a derivative of cytisine, a natural plant alkaloid with known pharmacological activities. The growing interest in cytisine and its analogues for various therapeutic applications necessitates the development of sensitive and robust analytical methods for their quantification in biological matrices. This application note describes a detailed protocol for the analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method presented here is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound concentrations.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method to extract this compound from plasma samples.
-
Materials:
-
Human plasma samples
-
This compound standard
-
Cytisine-d4 (or other suitable internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Spike 100 µL of human plasma with the internal standard (IS) solution (e.g., Cytisine-d4 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar this compound.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 1.0 | 5 | 95 |
| 5.0 | 50 | 50 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
| 7.1 | 5 | 95 |
| 10.0 | 5 | 95 |
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 219.1 | 146.1 | 20 |
| This compound (Qualifier) | 219.1 | 94.1 | 35 |
| Cytisine-d4 (IS) | 195.1 | 148.1 | 22 |
(Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.)
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 10 | < 10 | 90 - 110 |
| MQC | 100 | < 10 | < 10 | 90 - 110 |
| HQC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 3 | 92.5 | 98.7 |
| This compound | 800 | 95.1 | 101.2 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Discussion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma. The protein precipitation method offers a simple and rapid approach for sample cleanup, while the HILIC-based LC-MS/MS method provides excellent sensitivity and selectivity for this polar analyte. The method has been demonstrated to be accurate, precise, and reliable over a wide linear range, making it suitable for a variety of research and clinical applications. Researchers can adapt this protocol to their specific instrumentation and requirements, ensuring proper method validation is performed.
References
Application Notes and Protocols for 5-Formylcytosine-Based Research Tools
Introduction
5-Formylcytosine (5fC) is a modified nucleobase derived from the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-eleven translocation (TET) family of enzymes.[1] Initially identified as a key intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC also functions as a distinct epigenetic mark.[2] It plays a crucial role in gene regulation, chromatin remodeling, and transcription.[1][2] The development of research tools based on 5fC is essential for elucidating its biological functions and its role in health and disease. These application notes provide detailed protocols for the synthesis, incorporation, and utilization of 5fC-containing oligonucleotides and for the analysis of 5fC in biological samples.
I. Synthesis and Incorporation of 5-Formyl-2'-deoxycytidine (5fC) into Oligonucleotides
The foundation of many 5fC research tools is the ability to incorporate this modified base into synthetic DNA and RNA probes. This is achieved through the chemical synthesis of a 5-formyl-dC phosphoramidite building block, which can be used in standard automated oligonucleotide synthesis.
Application Note: The synthesis of 5fC-containing oligonucleotides enables a wide range of in vitro and in vivo studies. These custom-synthesized probes can be used as substrates for enzyme assays (e.g., for TET and TDG enzymes), as baits for protein pull-down experiments to identify 5fC "reader" proteins, and as standards for quantitative analytical methods. An efficient synthesis of the 5-formyl-2'-deoxycytidine phosphoramidite has been developed that does not require protection of the 5-formyl group and is compatible with standard DNA synthesis protocols.[3]
Protocol 1: Synthesis of 5-Formyl-dC Phosphoramidite
A multi-step synthesis is required to produce the 5-formyl-dC phosphoramidite. A detailed, multi-step synthesis protocol for a 5-formylcytidine phosphoramidite suitable for RNA synthesis has been described, involving protection of the hydroxyl and amino groups, formation of the formyl group, and final phosphitylation.[4][5] For DNA oligonucleotides, a 6-step synthesis with a 50% overall yield has been reported, which is compatible with standard DNA synthesizers.[3] Researchers can either follow these published chemical synthesis routes or purchase the 5-formyl-dC phosphoramidite from commercial suppliers like Glen Research.[6]
Protocol 2: Incorporation of 5fC into DNA Oligonucleotides
Materials:
-
5-Formyl-dC phosphoramidite (e.g., from Glen Research)[6]
-
Standard DNA synthesis reagents and solvents
-
Automated DNA synthesizer
-
Deprotection solution (e.g., ammonium hydroxide)
-
Purification cartridges or HPLC system
Procedure:
-
Dissolve the 5-formyl-dC phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the DNA synthesizer manufacturer.
-
Install the phosphoramidite vial on a designated port of the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for 5fC incorporation.
-
Initiate the automated solid-phase DNA synthesis using standard phosphoramidite chemistry. The average coupling yield for 5fC phosphoramidite is typically around 95%.[7]
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect it using ammonium hydroxide at 55°C for 12 hours.[7]
-
Purify the 5fC-containing oligonucleotide using standard methods such as reverse-phase HPLC or cartridge purification.
-
Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF).[3]
II. Key Protein Targets and Signaling Pathways
5fC is recognized by a specific set of proteins that "read" or "erase" this epigenetic mark, primarily the TET enzymes and Thymine DNA Glycosylase (TDG).
Application Note: Understanding the interactions between 5fC and its binding proteins is crucial for deciphering its biological role. Research tools incorporating 5fC can be used to study the kinetics and binding affinity of these interactions, as well as to screen for novel 5fC reader proteins. Several transcriptional regulators, DNA repair factors, and chromatin regulators have been identified as having a strong binding preference for 5fC.[8]
Key Protein Targets of 5fC
| Protein Target | Function | Quantitative Data (Binding Affinity) |
| TET Enzymes (TET1, TET2, TET3) | "Writers" of 5fC; they oxidize 5mC and 5hmC to generate 5fC.[1] | Kinetic parameters for TET-mediated oxidation have been studied, showing that the conversion of 5hmC to 5fC is slower than the initial oxidation of 5mC.[9] |
| Thymine DNA Glycosylase (TDG) | "Eraser" of 5fC; it recognizes and excises 5fC, initiating base excision repair to restore unmodified cytosine.[9][10] | TDG rapidly excises 5fC, with higher activity than for G•T mispairs.[11] |
| MPG (N-methylpurine DNA glycosylase) | DNA repair factor with strong selective binding for 5fC. | Kd = 13.4 ±1.4 nM |
| L3MBTL2 | Chromatin regulator with a preference for binding to 5fC. | Kd = 37.1 ±5.6 nM (for 5fC) vs. 81.2 ±18.8 nM (for unmodified C) |
| NuRD complex components | Chromatin remodeling complex. | All components of the NuRD complex show a strong preference for 5fC.[8] |
| FOXK1, FOXK2, FOXP1, FOXP4, FOXI3 | Transcriptional regulators. | Identified as proteins with a strong preference for 5fC.[8] |
Signaling Pathway: Active DNA Demethylation
The primary signaling pathway involving 5fC is the active DNA demethylation pathway. This pathway is fundamental to epigenetic reprogramming and gene regulation. TET enzymes can also regulate conserved signaling pathways such as WNT, Notch, SHH, and TGF-β.[12]
Figure 1: The Active DNA Demethylation Pathway involving 5-formylcytosine (5fC).
III. Experimental Protocols for 5fC Analysis
Protocol 3: Global 5fC Quantification using ELISA
Application Note: This protocol allows for the rapid and sensitive quantification of total 5fC levels in a given DNA sample. It is a useful tool for screening changes in global 5fC content in response to drug treatment or in different disease states. Commercial kits are available for this purpose.[13][14]
Materials:
-
MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (e.g., from EpigenTek) or similar
-
Genomic DNA samples
-
Microplate spectrophotometer
Procedure (based on a typical kit protocol):
-
DNA Binding: Dilute genomic DNA samples to a concentration of 100 ng/µl. Denature the DNA by heating at 95°C for 5 minutes, followed by immediate chilling on ice. Add the denatured DNA to the strip wells coated with a high affinity for DNA.
-
Antibody Incubation: Wash the wells. Add the capture antibody (specific for 5fC) to the wells and incubate to allow binding to the 5fC in the DNA.
-
Detection: Wash the wells. Add the detection antibody (e.g., an HRP-conjugated secondary antibody) and incubate.
-
Signal Generation: Wash the wells. Add the developing solution to initiate a colorimetric reaction.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the amount and percentage of 5fC in the DNA sample by comparing the absorbance to a standard curve generated with a 5fC control.
Figure 2: Experimental workflow for the quantification of 5fC by ELISA.
Protocol 4: Global 5fC Quantification using LC-MS/MS
Application Note: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of modified nucleobases. This method provides absolute quantification of 5fC levels relative to other cytosine modifications.[15][16]
Materials:
-
Genomic DNA
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system
-
Isotope-labeled internal standards for 5fC and other nucleosides
Procedure:
-
DNA Digestion: Digest 1-2 µg of genomic DNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.
-
Sample Preparation: Precipitate proteins and dilute the supernatant containing the nucleosides.
-
LC Separation: Inject the sample into an LC system equipped with a C18 column to separate the different nucleosides.
-
MS/MS Detection: Analyze the eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each nucleoside and their isotope-labeled internal standards.
-
Quantification: Construct calibration curves using known concentrations of the nucleoside standards. Quantify the amount of 5fC in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Protocol 5: Single-Base Resolution Mapping of 5fC using fCAB-Seq
Application Note: Chemically assisted bisulfite sequencing (fCAB-Seq) is a method for the base-resolution detection of 5fC in genomic DNA.[17][18][19] It allows for the precise mapping of 5fC sites across the genome, providing valuable insights into its role in specific genomic contexts.
Procedure Overview:
-
Protection of 5fC: Treat genomic DNA with O-ethylhydroxylamine (EtONH₂), which selectively reacts with the formyl group of 5fC, forming an oxime. This modification protects 5fC from deamination during the subsequent bisulfite treatment.
-
Bisulfite Conversion: Perform standard bisulfite treatment on the EtONH₂-treated DNA. Unmodified cytosines are converted to uracil, while 5mC, 5hmC, and the EtONH₂-protected 5fC remain as cytosine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform high-throughput sequencing.
-
Data Analysis: Compare the sequencing results with those from a standard bisulfite sequencing run (which converts 5fC to thymine) and an oxidative bisulfite sequencing run (to map 5mC and 5hmC). The sites that are read as cytosine in the fCAB-Seq library but not in the other libraries are identified as 5fC sites.
Figure 3: Workflow for fCAB-Seq to map 5fC at single-base resolution.
Protocol 6: In Vitro Transcription Assay with 5fC-containing DNA Templates
Application Note: This assay investigates the functional impact of 5fC on transcription. Studies have shown that 5fC can reduce the rate and substrate specificity of RNA polymerase II, suggesting a direct role in regulating transcription.[20][21]
Materials:
-
Synthetic DNA templates with and without site-specific 5fC modifications
-
Purified RNA Polymerase II
-
Transcription buffer
-
NTPs (ATP, GTP, CTP, UTP), including radiolabeled NTPs for detection
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Template Annealing: Anneal the 5fC-containing DNA template strand with its complementary strand to form a double-stranded DNA template.
-
Transcription Reaction: Set up the transcription reaction by incubating the DNA template with RNA Polymerase II, transcription buffer, and NTPs at 37°C.
-
Time-Course Analysis: Take aliquots of the reaction at different time points and quench the reaction.
-
Gel Electrophoresis: Separate the RNA transcripts by size using denaturing PAGE.
-
Detection and Analysis: Visualize the radiolabeled transcripts using a phosphorimager. Analyze the intensity and length of the transcripts to determine the efficiency of transcription and identify any pausing sites caused by the 5fC modification.
Protocol 7: 5fC-DNA-Protein Crosslinking Assay
Application Note: 5fC can form reversible covalent crosslinks with proteins, particularly with lysine residues in histone tails.[22][23] This assay allows for the identification and characterization of proteins that interact with 5fC in this manner.
Materials:
-
5fC-containing DNA probes (radiolabeled or biotinylated)
-
Nuclear extract or purified histone proteins
-
Crosslinking buffer
-
Reducing agent (e.g., sodium cyanoborohydride, NaCNBH₃) to stabilize the Schiff base intermediate
-
SDS-PAGE system
-
Western blotting or autoradiography equipment
Procedure:
-
Incubation: Incubate the 5fC-containing DNA probe with the nuclear extract or purified proteins in the crosslinking buffer to allow for the formation of the initial Schiff base.
-
Stabilization: Add NaCNBH₃ to the reaction to reduce the Schiff base and form a stable, covalent DNA-protein crosslink.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection:
-
If using a radiolabeled probe, visualize the crosslinked complexes by autoradiography.[24]
-
If using a biotinylated probe, transfer the proteins to a membrane and detect the crosslinked complex using streptavidin-HRP.
-
Alternatively, the crosslinked protein can be identified by excising the band from the gel and analyzing it by mass spectrometry.
-
Disclaimer: These protocols are intended for research use only by trained professionals. Please refer to the original publications for more detailed information and safety precautions.
References
- 1. epigenie.com [epigenie.com]
- 2. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TET enzymes, TDG and the dynamics of DNA demethylation. | Early Childhood Peace Consortium [ecdpeace.org]
- 11. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. epigentek.com [epigentek.com]
- 14. 5'-ホルミルシトシン(5-fC)測定キット | Cell Biolabs社 5-Formylcytosine (5-fC) ELISA Kit | フナコシ [funakoshi.co.jp]
- 15. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - Epigenetics [epigenhub.com]
- 17. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fCAB-seq - Enseqlopedia [enseqlopedia.com]
- 19. fCAB-Seq [emea.illumina.com]
- 20. epigenie.com [epigenie.com]
- 21. 5-Formylcytosine-induced DNA-peptide cross-links reduce transcription efficiency, but do not cause transcription errors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. researchgate.net [researchgate.net]
N-Formylcytisine: A Molecular Probe for Nicotinic Acetylcholine Receptors in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylcytisine is a derivative of the natural alkaloid cytisine, a well-known partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Due to its structural similarity to cytisine, this compound holds significant potential as a molecular probe for investigating the role of nAChRs in various neurological processes and disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, including its application in binding assays, functional characterization, and in vivo studies. While specific quantitative pharmacological data for this compound is limited in publicly available literature, data for the closely related and extensively studied compounds, cytisine and varenicline, are provided as a valuable reference for experimental design and data interpretation.
Data Presentation: Pharmacological Profile of Related nAChR Partial Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of cytisine and varenicline for various nAChR subtypes. This data is crucial for designing experiments and interpreting results when using this compound as a molecular probe.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (relative to Acetylcholine) |
| Cytisine | α4β2 | 0.17[1] | ~1[1] | Partial Agonist[2][3][4] |
| α7 | 4200[1] | - | Full Agonist[5] | |
| α3β4 | - | - | Full Agonist[5] | |
| α1βγδ (muscle) | 430[2] | - | - | |
| Varenicline | α4β2 | 0.06 - 0.4[1][2] | 2.3[6] | Partial Agonist (13.4%)[6] |
| α7 | 125 - 322[1][2] | 18[6] | Full Agonist (93%)[6] | |
| α3β4 | - | 55[6] | Partial Agonist (75%)[6] | |
| α6β2* | 0.12[7] | 0.007[7] | Partial Agonist (49% of Nicotine)[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by α4β2 nAChR partial agonists and a typical experimental workflow for characterizing a novel nAChR ligand.
Experimental Protocols
In Vitro Radioligand Binding Assay: [³H]-Cytisine Competition
This protocol is designed to determine the binding affinity (Ki) of this compound for nAChRs by measuring its ability to compete with the radioligand [³H]-cytisine.
Materials:
-
Brain tissue homogenate (e.g., rat cortex or thalamus) or cell membranes expressing the nAChR subtype of interest.
-
[³H]-cytisine (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled cytisine or nicotine (for determining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-cytisine (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension (containing 50-150 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled cytisine or nicotine (at a final concentration of 10-100 µM), 50 µL of [³H]-cytisine, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-cytisine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-cytisine binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-cytisine binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-cytisine and Kd is its dissociation constant.
In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol measures the functional activity of this compound at specific nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
This compound.
-
Acetylcholine (ACh) as a reference agonist.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired nAChR subunits. Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Drug Application: Apply ACh at various concentrations to determine the maximal response (Imax). Wash the oocyte with recording solution until the current returns to baseline. Apply this compound at increasing concentrations to generate a dose-response curve.
-
Data Acquisition and Analysis: Record the current responses elicited by the application of this compound. Plot the normalized peak current amplitude against the log concentration of this compound. Fit the data to the Hill equation to determine the EC50 value (the concentration that elicits a half-maximal response) and the Hill coefficient. The efficacy of this compound is expressed as a percentage of the maximal current induced by ACh.
In Vivo Microdialysis for Dopamine Release
This protocol measures the effect of systemically administered this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens, in freely moving rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump and liquid switch.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
Dopamine standards.
Procedure:
-
Surgery and Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for at least 24-48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Collect at least 3-4 baseline samples.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Plot the mean percentage change in dopamine over time. Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to determine the significance of the drug effect.
Conclusion
This compound represents a promising molecular probe for the study of nicotinic acetylcholine receptors in the central nervous system. The protocols outlined in this document provide a framework for its characterization and application in neuroscience research. By leveraging the extensive knowledge base of related compounds like cytisine and varenicline, researchers can effectively design and interpret experiments to elucidate the role of nAChRs in health and disease. The combination of in vitro binding and functional assays with in vivo neurochemical measurements will provide a comprehensive understanding of the pharmacological profile of this compound and its potential as a tool for drug discovery and development.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Formylcytisine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylcytisine is a derivative of cytisine, a natural plant alkaloid isolated from species such as Cytisus laburnum and Maackia amurensis.[1][2] Cytisine and its analogs are well-characterized ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in neurotransmission in the central and peripheral nervous systems.[3] These receptors are implicated in a variety of physiological processes and are therapeutic targets for conditions including nicotine addiction and neurological disorders.
These application notes provide a comprehensive guide to utilizing this compound in receptor binding assays, a fundamental technique for characterizing the interaction of a ligand with its receptor. The provided protocols are designed to be adaptable for various research applications, from initial screening to detailed pharmacological characterization.
Data Presentation: Binding Affinities of Cytisine at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | K | Radioligand | Cell/Tissue Source |
| α4β2 | Cytisine | 0.17 | [³H]Epibatidine | HEK293 cells |
| α7 | Cytisine | 4200 | [¹²⁵I]α-Bungarotoxin | IMR32 cells |
| α3β4 | Cytisine | - | [³H]Epibatidine | HEK293 cells |
| Muscle (α1β1δγ) | Cytisine | 430 | [¹²⁵I]α-Bungarotoxin | Torpedo electroplax |
Note: The binding affinity of this compound is anticipated to differ from that of cytisine due to the addition of the formyl group. The data for cytisine should be used as a guideline for initial experimental design.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChRs
This protocol describes a method to determine the binding affinity of this compound for a specific nAChR subtype by measuring its ability to compete with a known radioligand.
Materials:
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Membrane Preparations: Membranes from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits) or from brain regions rich in the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]cytisine or [³H]epibatidine for α4β2 nAChRs).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).
-
96-well Plates: For incubation.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets or tissue on ice.
-
Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its K
d), and membrane preparation. -
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: this compound dilution, radioligand, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total and competition binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (K
i) using the Cheng-Prusoff equation: Ki= IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling cascade following nAChR activation.
Experimental Workflow for Competitive Receptor Binding Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Formylcytisine Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylcytisine is a derivative of cytisine, a natural plant alkaloid with a well-documented affinity for nicotinic acetylcholine receptors (nAChRs).[1] Cytisine and its analogues are partial agonists of the α4β2 nAChR subtype, which is critically involved in the reinforcing effects of nicotine and the underlying mechanisms of addiction.[2][3] Preclinical studies of cytisine have demonstrated its potential in diminishing the negative affective states associated with nicotine withdrawal, suggesting its utility as a smoking cessation aid.[2] This document provides a comprehensive guide to the experimental design of animal studies for the preclinical evaluation of this compound, focusing on its potential application in addiction-related research.
Mechanism of Action and Signaling Pathway
This compound, as a cytisine derivative, is presumed to exert its effects primarily through the modulation of nAChRs. The binding of agonists like this compound to these ligand-gated ion channels, particularly the α4β2 and α7 subtypes prevalent in the central nervous system, triggers a cascade of intracellular signaling events.[2][4] This activation leads to an influx of cations, including Na+ and Ca2+, resulting in neuronal depolarization.[5] The subsequent increase in intracellular Ca2+ can activate various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[2][4]
Nicotinic Acetylcholine Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
Application Notes and Protocols for fC-Seal: Selective Chemical Labeling of 5-formylcytosine (5fC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, playing a crucial role in epigenetic regulation. The accurate detection and mapping of 5fC are essential for understanding its biological functions in development and disease. The fC-Seal (5-formylcytosine selective chemical labeling) protocol offers a highly selective method for the genome-wide profiling of 5fC.[1] This antibody-independent technique relies on a series of enzymatic and chemical reactions to specifically label and enrich 5fC-containing DNA fragments.
Principle of the fC-Seal Method
The fC-Seal method is a multi-step process designed to distinguish 5fC from other cytosine modifications, particularly 5-hydroxymethylcytosine (5hmC), which is structurally similar. The core principle involves:
-
Blocking of 5hmC: Endogenous 5hmC residues in the genomic DNA are first protected by glucosylation using β-glucosyltransferase (βGT), which transfers a glucose moiety to the hydroxyl group of 5hmC. This blocking step prevents the subsequent labeling of pre-existing 5hmC.
-
Reduction of 5fC to 5hmC: The formyl group of 5fC is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄), converting 5fC into 5hmC.
-
Labeling of Newly Formed 5hmC: The newly generated 5hmC (derived from 5fC) is then specifically labeled using a modified glucose analog, such as an azide-modified glucose, via a second βGT-catalyzed reaction.
-
Enrichment and Detection: The labeled DNA fragments can then be enriched, for example, through biotin-streptavidin affinity purification if a biotinylated glucose analog is used, and subsequently analyzed by methods such as quantitative PCR or next-generation sequencing.
Data Presentation
The specificity of the fC-Seal method is critical for the accurate detection of 5fC. The following table summarizes quantitative PCR (qPCR) data from a pull-down assay using genomic DNA spiked with DNA amplicons containing different cytosine modifications. The results demonstrate the high enrichment of 5fC-containing DNA compared to DNA with other modifications.[1]
| DNA Modification | Enrichment Fold Change (vs. Input) |
| 5-formylcytosine (5fC) | High |
| Cytosine (C) | Negligible |
| 5-methylcytosine (5mC) | Negligible |
| 5-hydroxymethylcytosine (5hmC) | Negligible |
| 5-carboxylcytosine (5caC) | Negligible |
Note: This table is a qualitative summary based on the findings of the original research paper, which demonstrated specific enrichment of 5fC-containing DNA.[1] The original data showed a significant enrichment for 5fC that was dependent on the NaBH₄ reduction step.
Experimental Protocols
Materials and Reagents
-
Genomic DNA (sonicated to an average size of 400 bp)
-
HEPES buffer (50 mM, pH 7.9)
-
MgCl₂ (25 mM)
-
Unmodified UDP-Glucose (UDP-Glc)
-
β-glucosyltransferase (βGT)
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Azide-modified UDP-Glucose (UDP-Glc-N₃)
-
Biotin-alkyne (for click chemistry)
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-coated magnetic beads
-
DNA purification columns/kits
-
qPCR reagents
Detailed Protocol for NaBH₄-based Selective Chemical Labeling and Capture of 5fC (fC-Seal)
1. Blocking of Endogenous 5hmC:
-
Prepare a 100 µL reaction mixture containing:
-
50 µg of sonicated genomic DNA
-
50 mM HEPES buffer (pH 7.9)
-
25 mM MgCl₂
-
300 µM unmodified UDP-Glc
-
2 µM βGT
-
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the DNA using a suitable spin column (e.g., Micro Bio-Spin 6) to remove excess reagents. Elute the DNA in water.
2. Reduction of 5fC to 5hmC:
-
Freshly prepare the NaBH₄ solution by dissolving 1.5 mg of NaBH₄ in 1 mL of anhydrous methanol. Vortex until the solid is completely dissolved.
-
Add an equal volume of the freshly prepared NaBH₄ solution to the DNA solution from the previous step.
-
Incubate the reaction for 30 minutes at room temperature.
-
Purify the DNA using a spin column to remove NaBH₄ and methanol. Elute in water.
3. Labeling of 5fC-derived 5hmC:
-
Prepare a 100 µL labeling reaction containing:
-
The purified DNA from the reduction step
-
50 mM HEPES buffer (pH 7.9)
-
25 mM MgCl₂
-
50 µM Azide-modified UDP-Glc (UDP-Glc-N₃)
-
2 µM βGT
-
-
Incubate at 37°C for 1 hour.
-
Purify the DNA using a spin column.
4. Biotinylation via Click Chemistry:
-
To the azide-labeled DNA, add the following click chemistry reagents:
-
Biotin-alkyne
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Freshly prepared sodium ascorbate
-
-
Incubate the reaction at room temperature for 30 minutes.
-
Purify the biotinylated DNA.
5. Enrichment of 5fC-containing DNA:
-
Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Add the biotinylated DNA to the beads and incubate with rotation to allow binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound DNA.
-
Elute the captured DNA from the beads.
-
The enriched DNA is now ready for downstream applications such as qPCR or library preparation for sequencing.
Mandatory Visualization
Caption: Experimental workflow of the fC-Seal protocol.
Application Notes
Advantages of the fC-Seal Protocol
-
Antibody-Independent: The method does not rely on antibodies for the detection of 5fC, which can often suffer from batch-to-batch variability and cross-reactivity.[2]
-
High Specificity: The combination of blocking endogenous 5hmC and the specific chemical reduction of 5fC ensures high selectivity for the target modification.[1]
-
Versatility: The enriched DNA can be used in various downstream applications, including locus-specific analysis by qPCR and genome-wide mapping by next-generation sequencing.
Limitations of the fC-Seal Protocol
-
Not Single-Base Resolution: The fC-Seal method provides information on the enrichment of 5fC within a DNA fragment but does not inherently offer single-nucleotide resolution.[2] For base-resolution mapping, fC-Seal can be combined with other techniques.
-
Multi-step Protocol: The procedure involves multiple enzymatic and chemical reaction steps, which may increase the potential for sample loss and introduce experimental variability.
-
Chemical Stability: The reducing agent, NaBH₄, is sensitive to moisture and needs to be handled in anhydrous conditions for optimal performance.
Applications in Research and Drug Development
-
Epigenetic Studies: fC-Seal is a valuable tool for studying the role of 5fC in active DNA demethylation, gene regulation, and cellular differentiation.
-
Disease Biomarker Discovery: Aberrant 5fC patterns have been implicated in various diseases, including cancer. fC-Seal can be used to identify 5fC as a potential biomarker for diagnosis and prognosis.
-
Drug Development: The protocol can be employed to assess the effects of epigenetic drugs on 5fC levels and distribution, aiding in the development of novel therapeutics targeting the DNA demethylation pathway.
References
Troubleshooting & Optimization
Technical Support Center: N-Formylcytisine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-Formylcytisine, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of cytisine?
A1: The N-formylation of cytisine, a secondary amine, can be achieved through various methods. Commonly employed formylating agents include formic acid, often in the presence of a coupling agent or catalyst, and other C1 sources like paraformaldehyde or dimethylformamide (DMF). The choice of method can significantly impact reaction yield and purity.
Q2: I am observing low yields in my N-formylation of cytisine. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side reactions: Decomposition of the formylating agent or the product under the reaction conditions can reduce the yield.
-
Steric hindrance: The rigid, bridged structure of cytisine may present steric challenges for some formylating agents.
-
Purification losses: The product may be lost during workup and purification steps.
-
Reagent quality: The purity of cytisine and the formylating agent is crucial for a successful reaction.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproducts can be achieved by:
-
Optimizing reaction conditions: Fine-tuning the temperature, reaction time, and stoichiometry of reactants can favor the desired product formation.
-
Choosing a selective formylating agent: Some formylating systems offer higher selectivity for N-formylation over other potential side reactions.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Q4: What are the recommended purification techniques for this compound?
A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any remaining impurities. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of cytisine | 1. Inactive formylating agent or catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, high-purity reagents and catalysts. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Extend the reaction time, monitoring periodically to avoid decomposition. |
| Formation of multiple unidentified spots on TLC | 1. Decomposition of starting material or product. 2. Competing side reactions. 3. Presence of impurities in the starting materials. | 1. Consider milder reaction conditions (e.g., lower temperature, alternative catalyst). 2. Use a more selective formylating agent. 3. Purify the starting cytisine before the reaction. |
| Product is an inseparable mixture with starting material | The polarity of this compound and cytisine are too similar for the chosen chromatography conditions. | 1. Optimize the solvent system for column chromatography (e.g., use a gradient elution). 2. Consider derivatizing the unreacted cytisine to alter its polarity before chromatography. |
| Low isolated yield after purification | 1. Product loss during extraction and washing steps. 2. Adsorption of the product onto the silica gel during chromatography. | 1. Minimize the number of extraction steps and ensure the pH of the aqueous phase is optimized to prevent product loss. 2. Pre-treat the silica gel with a small amount of a polar solvent or a base (like triethylamine) if the product is basic and prone to tailing/adsorption. |
Quantitative Data on N-Formylation of Secondary Amines
The following table summarizes yields for the N-formylation of various secondary amines using different methods, which can serve as a reference for optimizing this compound synthesis.
| Formylating Agent | Catalyst/Conditions | Substrate Example | Yield (%) | Reference |
| Formic Acid | Iodine (5 mol%), 70°C, solvent-free | Dibenzylamine | 94 | [1] |
| Paraformaldehyde | Au/TiO₂, O₂, Toluene, 100°C | N-Methylaniline | 98 | [2] |
| Methanol | AuPd–Fe₃O₄, CsOH·H₂O, O₂, rt | N-Methylbenzylamine | 91 | [3] |
| DMF | Vilsmeier reagent, rt, 5 min | N-Methylaniline | High | [4] |
| Carbon Dioxide | Zn(OAc)₂/phen, PhSiH₃, 25°C | N-Methylaniline | 92 | [5] |
Key Experimental Protocols
Protocol 1: Iodine-Catalyzed N-Formylation with Formic Acid[1]
This protocol offers a simple, solvent-free method with a readily available catalyst.
-
Reactant Preparation: In a round-bottom flask, add cytisine (1 mmol).
-
Reagent Addition: Add formic acid (2 mmol, 2 equivalents) and iodine (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove iodine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize excess formic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Oxidative N-Formylation with Paraformaldehyde[2]
This method utilizes a heterogeneous catalyst and an environmentally benign C1 source.
-
Catalyst Preparation: Prepare or procure Au/TiO₂ catalyst.
-
Reaction Setup: In a reaction vessel, suspend the Au/TiO₂ catalyst in toluene. Add cytisine (1 mmol) and paraformaldehyde (1.2 mmol).
-
Reaction: Pressurize the vessel with oxygen (or use an oxygen balloon) and stir the mixture at 100°C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for improving this compound yield.
References
- 1. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Formylcytisine Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable formulations of N-Formylcytisine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure of this compound, which is a derivative of the alkaloid cytisine, the primary stability concerns are anticipated to be:
-
Hydrolysis of the N-formyl group: The amide linkage of the N-formyl group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of cytisine and formic acid.
-
Oxidation: Like many alkaloids, the tertiary amine and the unsaturated ring system in the cytisine backbone may be prone to oxidation, especially in the presence of oxygen, transition metals, or peroxide impurities from excipients.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation product is expected to be cytisine, resulting from the hydrolysis of the N-formyl group. Other potential degradation products could arise from the oxidation of the cytisine core, leading to N-oxides or other oxidative derivatives.
Q3: Are there any known incompatibilities of this compound with common excipients?
A3: While specific incompatibility studies for this compound are not widely published, potential incompatibilities can be inferred. Excipients that contain reactive impurities, such as peroxides in polyethylene glycols (PEGs) and povidone, could promote oxidative degradation. Additionally, excipients with significant moisture content can accelerate hydrolysis of the N-formyl group. It is also known that formic acid, a degradation product of some excipients, can react with primary or secondary amines to form N-formyl impurities[1].
Q4: What are the recommended storage conditions for this compound drug substance and formulated product?
A4: To minimize degradation, this compound and its formulations should be stored in well-closed containers, protected from light and moisture. For aqueous formulations, storage at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of hydrolysis and other degradation reactions. The use of inert gas blanketing (e.g., nitrogen) can also be considered for liquid formulations to prevent oxidation[2][3].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency in a liquid formulation over time. | Hydrolysis of the N-formyl group. | Investigate the effect of pH on stability. A pH stability study should be conducted to identify the pH of maximum stability. Buffering the formulation to this optimal pH is recommended. Consider formulating as a lyophilized powder for reconstitution to improve long-term stability. |
| Appearance of an unknown peak in the HPLC chromatogram during stability studies. | Formation of a degradation product. | Characterize the unknown peak using mass spectrometry (MS) to determine its molecular weight. Based on the mass, it can be determined if it corresponds to a likely degradant such as cytisine or an oxidation product. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. |
| Discoloration or precipitation in a liquid formulation. | Oxidation or chemical incompatibility. | Incorporate an antioxidant (e.g., ascorbic acid, sodium metabisulfite) into the formulation. Ensure the use of high-purity excipients with low levels of peroxide and transition metal impurities. Evaluate the compatibility of the formulation with the container closure system to rule out leaching or adsorption. |
| Inconsistent results in stability-indicating assays. | Non-validated analytical method. | Develop and validate a stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products and formulation excipients. Validation should be performed according to ICH guidelines. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound in Aqueous Solution
Objective: To determine the pH of maximum stability for this compound in an aqueous environment.
Methodology:
-
Prepare a series of buffer solutions covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Transfer aliquots of each solution into sealed vials and store them at a constant temperature (e.g., 40 °C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).
-
Plot the logarithm of k versus pH to identify the pH at which the degradation rate is minimal.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analyze all stressed samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS), to separate and identify the degradation products.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 40 °C
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 6.0 | 0.035 | 20.0 |
| 7.0 | 0.046 | 15.0 |
| 8.0 | 0.116 | 6.0 |
| 10.0 | 0.347 | 2.0 |
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of N-Formylcytisine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with N-Formylcytisine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers like PBS. What is the recommended first step?
A1: The initial and most common approach is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1][2] This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell-based assays).[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?
A2: Precipitation upon dilution is a common issue. Here are several strategies to troubleshoot this:
-
Sonication: After diluting the stock solution, sonicating the final solution can help to break down small aggregates and improve dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in keeping the compound in solution.
-
Lowering the Final Concentration: Your compound may be exceeding its solubility limit in the final aqueous medium. Try working with a lower final concentration.
-
Using a Surfactant: A small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Warming the Solution: Gently warming the solution may temporarily increase solubility, allowing for more effective mixing, but be cautious of compound stability at higher temperatures.
Q3: Can I use solvents other than DMSO?
A3: Yes, other organic solvents can be used, but their compatibility with your experimental system must be verified. This compound is reported to be slightly soluble in ethanol, methanol, and chloroform.[3] For biological assays, ethanol is often a more biocompatible alternative to DMSO, though it may be less effective at solubilizing highly lipophilic compounds. Always perform a vehicle control experiment to ensure the solvent at the final concentration does not influence your results.
Q4: How does pH affect the solubility of this compound derivatives?
A4: The solubility of compounds with ionizable groups is often pH-dependent.[1][4] Cytisine, the parent compound of this compound, has two pKa values (6.11 and 13.08), indicating it has both a basic and an acidic center. The N-formyl group will influence the pKa of the secondary amine. For weakly basic compounds, solubility generally increases as the pH of the solution decreases (becomes more acidic) due to protonation of the basic center.[2] Conversely, for weakly acidic compounds, solubility increases with an increase in pH. It is advisable to determine the experimental solubility of your specific this compound derivative at different pH values relevant to your experiments.
Q5: Are there advanced formulation strategies to improve the aqueous solubility of these derivatives for in vivo studies?
A5: For in vivo applications where direct injection of organic solvents is not ideal, several formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[5][6][7][8] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as emulsions, microemulsions, or liposomes can significantly enhance solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can dramatically increase its surface area and, consequently, its dissolution rate in aqueous media.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Experiment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | Decrease the final concentration of the this compound derivative in your assay. | The compound remains in solution throughout the experiment. |
| Temperature Fluctuation | Ensure your experimental setup maintains a constant temperature. Avoid moving solutions between different temperatures. | Consistent solubility is maintained. |
| Interaction with Media Components | Analyze the components of your experimental media for potential incompatibilities. Consider a simpler buffer system if possible. | The compound remains soluble in the modified media. |
| Insufficient Mixing | After dilution, ensure thorough mixing by vortexing and/or brief sonication. | Homogeneous solution is achieved and maintained. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization of Stock | When preparing the stock solution in DMSO, ensure complete dissolution by vortexing and sonicating if necessary. Visually inspect for any particulate matter. | A clear, homogenous stock solution leads to more reproducible dilutions and consistent assay results. |
| Precipitation in Assay Plate | Pre-warm the assay plates and the final solution to the experimental temperature before addition. Add the compound solution to the wells with gentle mixing. | Minimized precipitation in the assay wells and more reliable data. |
| Solvent Effects | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells. | Differentiates the effect of the compound from the effect of the solvent. |
| Compound Degradation | Assess the stability of your this compound derivative in the experimental buffer and under your specific assay conditions (e.g., temperature, light exposure). | Understanding compound stability helps in interpreting results and modifying protocols to minimize degradation. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound. For derivatives, it is highly recommended to experimentally determine the solubility in relevant solvents and buffers.
| Compound | Solvent/Buffer | Solubility | Reference |
| This compound | DMSO | 80 mg/mL (Sonication recommended) | [9] |
| This compound | Chloroform | Slightly soluble | [3] |
| This compound | Ethanol | Slightly soluble | [3] |
| This compound | Methanol | Slightly soluble | [3] |
| Cytisine (Parent Compound) | Acetone | Soluble in 13 parts | |
| Cytisine (Parent Compound) | Methanol | Soluble in 1.3 parts | |
| Cytisine (Parent Compound) | Ethanol | Soluble in 3.5 parts | |
| Cytisine (Parent Compound) | Chloroform | Soluble in 2.0 parts |
Note: "Slightly soluble" and "Soluble in X parts" are qualitative or semi-quantitative terms. For precise experimental work, quantitative determination of solubility is essential.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of the this compound derivative using an analytical balance.
-
Solvent Addition: In a sterile vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A common high concentration for initial stock solutions is 10-20 mM.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.[9]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution step in the same solvent as the stock solution.
-
Final Dilution: Pre-warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Addition and Mixing: While gently vortexing or swirling the aqueous medium, add the required volume of the stock solution to achieve the final desired concentration. Ensure the final solvent concentration remains below the tolerance limit of your assay.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Protocol 3: Experimental Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of the this compound derivative to a known volume of the aqueous buffer (e.g., PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Solubility Value: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.
Visualizations
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation
Caption: Agonist binding to nAChRs leads to downstream signaling.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β3 Nicotinic Receptor Subunit: A Component of α-Conotoxin MII-Binding Nicotinic Acetylcholine Receptors that Modulate Dopamine Release and Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound N Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound N in cell culture experiments. Our goal is to help you optimize your experimental design and overcome common challenges to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound N in cell culture?
A1: The optimal concentration of Compound N is highly dependent on the cell line being used. We recommend starting with a broad concentration range, typically from 1 nM to 100 µM, to determine the dose-response curve for your specific cell line. A preliminary literature search for similar compounds or previous studies on your cell line of interest can also provide a more targeted starting range.
Q2: How long should I incubate my cells with Compound N?
A2: Incubation time is a critical parameter that can significantly influence the observed effects of Compound N. Typical incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours. The choice of incubation time should be based on the cell line's doubling time and the specific biological question being addressed. For example, shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.
Q3: What is the best method to determine the cytotoxicity of Compound N?
A3: Several methods can be used to assess cytotoxicity, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays being the most common. These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[1] It is crucial to optimize the assay conditions, such as cell seeding density and incubation time, to obtain reproducible results.[2][3]
Q4: How do I interpret the IC50 value for Compound N?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of Compound N that inhibits a specific biological or biochemical function by 50%.[4][5] In the context of cytotoxicity, it represents the concentration required to reduce the viable cell population by half.[6] A lower IC50 value indicates a higher potency of the compound.[5] It is important to note that the IC50 value can vary depending on the cell line, assay conditions, and incubation time.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results | Inconsistent cell seeding, Pipetting errors, Edge effects in multi-well plates, Cell clumping.[7] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[7] |
| Cells detaching from the culture plate after treatment | Compound-induced apoptosis or necrosis, High compound concentration, Suboptimal culture conditions, Contamination.[7] | Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time. Confirm cell death mechanism using apoptosis/necrosis assays. Regularly check for and address any potential contamination.[8] |
| No significant effect of Compound N observed | Compound concentration is too low, Incubation time is too short, Cell line is resistant to the compound, Compound degradation. | Test a wider and higher range of concentrations. Increase the incubation period. Consider using a different, more sensitive cell line. Ensure proper storage and handling of the compound to prevent degradation. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, Differences in confluency at the time of treatment, Inconsistent assay incubation times. | Use cells within a consistent and low passage number range. Seed cells to reach a specific confluency (e.g., 70-80%) before treatment. Strictly adhere to the same incubation times for all experiments. |
| Unexpected cell morphology changes | Cellular stress, Off-target effects of the compound, Contamination. | Carefully document morphological changes with microscopy. Reduce compound concentration to observe if changes are dose-dependent. Routinely check for microbial contamination.[9] |
Data Presentation
Table 1: Example IC50 Values of Compound N in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 5.2 ± 0.7 |
| MCF-7 | Breast Cancer | 48 | 12.8 ± 1.5 |
| A549 | Lung Cancer | 48 | 8.1 ± 0.9 |
| HepG2 | Liver Cancer | 48 | 25.4 ± 3.2 |
Note: These are example values and may not be representative of actual experimental results.
Experimental Protocols
Protocol 1: Determining the IC50 of Compound N using an MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound N in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Compound N in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound N. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Compound N concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Minimizing Off-target Effects of Molecule X
Disclaimer: The following information is provided for a hypothetical small molecule, designated "Molecule X," to illustrate the principles and methodologies for identifying and minimizing off-target effects. There is currently no publicly available information to suggest that N-Formylcytisine is a small molecule drug with associated off-target effects; it is primarily recognized as an epigenetic DNA modification.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Molecule X?
Q2: What are the common causes of off-target effects for a small molecule like Molecule X?
A2: Off-target effects for small molecules can stem from several factors:
-
Structural Similarity of Binding Sites: Many protein families, such as kinases, share conserved binding pockets (e.g., the ATP-binding site). This homology can lead to a lack of specificity for inhibitors like Molecule X.[5][6][7]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins. Physicochemical properties, such as high lipophilicity, can also contribute to promiscuous binding.[8]
-
High Compound Concentration: Using Molecule X at concentrations significantly above its on-target binding affinity increases the probability of it binding to lower-affinity off-target sites.[4]
-
Cellular Context: The relative expression levels of the intended target and potential off-targets in a given cell type can influence the observed effects.[4]
Q3: How can I begin to assess the potential for off-target effects with Molecule X in my experiments?
A3: A proactive approach is crucial. Early assessment can save considerable time and resources.[2] Initial steps include:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the structure of Molecule X. These methods compare the molecule against databases of known protein structures and ligand interactions.[9][10][11]
-
Preliminary Selectivity Screening: Test Molecule X against a panel of related proteins (e.g., a kinase panel if the intended target is a kinase) to get an initial measure of its selectivity.[6]
-
Use of a Negative Control: Synthesize a structurally similar but inactive analog of Molecule X. This control should not bind to the intended target and can help differentiate on-target from off-target driven phenotypes.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with Molecule X.
Issue 1: Inconsistent or Unexpected Phenotypic Results
-
Problem: You observe a cellular phenotype after treating with Molecule X, but you are unsure if it is due to the intended on-target effect or an off-target interaction.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: The potency of Molecule X in producing the phenotype should align with its binding affinity or inhibitory concentration for the intended target. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[4]
-
Target Knockdown/Knockout: Use genetic methods like CRISPR/Cas9 or RNAi to reduce or eliminate the expression of the intended target. If the phenotype persists after treatment with Molecule X in these cells, it is likely due to an off-target effect.[1]
-
Rescue Experiment: If target knockdown/knockout mimics the phenotype of Molecule X treatment, attempt to "rescue" the phenotype by re-expressing a version of the target protein that is resistant to Molecule X.
-
Issue 2: High Cellular Toxicity at Effective Concentrations
-
Problem: Molecule X shows efficacy against its target, but at similar concentrations, you observe significant cell death or stress.
-
Troubleshooting Steps:
-
Determine Therapeutic Index: Quantify the ratio between the concentration of Molecule X that causes toxicity and the concentration that achieves the desired on-target effect. A narrow therapeutic index suggests off-target toxicity.[8]
-
Broad Off-Target Screening: Perform a comprehensive screen of Molecule X against a broad panel of receptors, ion channels, and enzymes known to be associated with toxic liabilities (e.g., a safety pharmacology panel).[2]
-
Optimize Compound Concentration: Use the lowest effective concentration of Molecule X to minimize the engagement of lower-affinity off-targets.
-
Washout Experiment: Treat cells with Molecule X for a defined period, then wash it out and monitor the reversal of the toxic phenotype. Reversible toxicity may provide clues about the nature of the off-target interaction.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Objective: To verify that Molecule X directly binds to its intended target in a cellular environment.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with either vehicle control or various concentrations of Molecule X.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures for a set time (e.g., 3 minutes). Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble target protein as a function of temperature for both vehicle and Molecule X-treated samples. A shift in the melting curve indicates target engagement.
-
Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling
-
Objective: To identify the spectrum of kinases that Molecule X interacts with in a competitive binding assay.
-
Methodology:
-
Lysate Preparation: Prepare a native cell or tissue lysate to ensure kinases are in their active conformations.
-
Compound Incubation: Incubate aliquots of the lysate with a range of concentrations of Molecule X.
-
Affinity Purification: Add Kinobeads (immobilized, broad-spectrum kinase inhibitors) to the lysates and incubate. Kinases not bound by Molecule X will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of Molecule X indicates that the compound is binding to that kinase.
-
Data Presentation
Table 1: Selectivity Profile of Molecule X against a Panel of Related Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | 250 | 25 |
Table 2: Comparison of On-Target vs. Phenotypic Potency for Molecule X
| Assay | EC50 / IC50 (nM) |
| On-Target Binding Affinity (ITC) | 12 |
| On-Target Enzymatic Inhibition | 10 |
| Cellular Phenotype (e.g., Apoptosis) | 15 |
| Cellular Toxicity (MTT Assay) | 1,200 |
Visualizations
Caption: Workflow for identifying and validating on- and off-target effects of Molecule X.
Caption: Signaling pathway illustrating on- and off-target effects of Molecule X.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the design of potent and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. toxicology.org [toxicology.org]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
Technical Support Center: N-Formylcytisine Solution Stability and Degradation
Welcome to the technical support center for N-Formylcytisine. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
Proper storage is critical to maintaining the integrity of this compound. The compound is known to be hygroscopic in its solid form.[1] For solutions, storage temperature and duration are key factors to prevent degradation. Adhering to recommended guidelines will ensure the reliability and reproducibility of your experimental results.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C Freezer | 3 Years (in powder form) | [2] |
| Stock Solution | -80°C | Up to 6 months | [3] |
| Stock Solution | -20°C | Up to 1 month | [3] |
| In Vivo Working Solution | N/A | Prepare fresh on the day of use | [3] |
Q2: I'm having trouble dissolving this compound. What solvents and protocols are recommended?
This compound is slightly soluble in chloroform, ethanol, and methanol.[1] For preparing stock solutions for biological experiments, multi-component solvent systems are often necessary. It is recommended to first prepare a clear stock solution before further dilution.[3] If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[3]
Table 2: Recommended Solvent Systems for this compound Stock Solutions
| Protocol | Solvent Composition | Final Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.45 mM) | [3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.45 mM) | [3] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.45 mM) | [3] |
| 4 | DMSO | 80 mg/mL (366.55 mM) | [2] |
Q3: How can I tell if my this compound solution has degraded?
Visual inspection and analytical characterization are the primary ways to detect degradation. Signs of degradation include:
-
Visual Changes: A noticeable change in color or the appearance of cloudiness or precipitation in a solution that was previously clear.
-
Chromatographic Changes: When analyzed by techniques like HPLC, degradation is indicated by a decrease in the peak area of the parent this compound compound, the appearance of new peaks corresponding to degradation products, and a potential shift in the retention time of the main peak.
Q4: What are the primary factors that can cause this compound to degrade in solution?
Like many complex organic molecules, this compound is susceptible to degradation from several environmental factors. Forced degradation studies on similar compounds typically investigate stress from pH, heat, oxidation, and light to establish degradation pathways.[4][5][6] The N-formyl group, in particular, can be susceptible to hydrolysis, especially under acidic or basic conditions.
Caption: Key environmental factors that can induce the degradation of this compound.
Q5: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistency in experimental results is a common consequence of compound degradation. Degradation reduces the concentration of the active compound, leading to diminished or variable effects. Furthermore, the resulting degradation products could potentially have their own biological activities or interfere with the assay, leading to confounding results. The following workflow can help troubleshoot this issue.
Caption: A troubleshooting workflow for diagnosing inconsistent experimental results.
Troubleshooting Guides & Protocols
Protocol: Basic Forced Degradation Study for this compound
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7] This information is crucial for developing stability-indicating analytical methods.[5]
Objective: To expose this compound to a variety of stress conditions to induce degradation and identify the resulting degradants.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA or MS detector
-
pH meter
-
Photostability chamber
-
Controlled temperature oven
Experimental Workflow:
Caption: Experimental workflow for conducting a forced degradation study.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[6] The time and temperature may need to be optimized based on preliminary trials.
-
Sample Treatment: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples (including the unstressed control) to a suitable concentration with the mobile phase and analyze using a developed HPLC method.
Table 3: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid & Solution | 80°C | 48 hours |
| Photolytic | Solid & Solution | ICH Option 1 or 2 | As per ICH Q1B |
Guide: Developing a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.
Logical Approach: The development of a SIM is a systematic process that relies on the results from forced degradation studies. The goal is to achieve adequate chromatographic separation between the parent compound and all potential degradation products.
Caption: Logical workflow for the development of a stability-indicating analytical method.
Key Steps:
-
Generate Degradants: Use the forced degradation protocol to create samples containing the potential degradation products. A pooled mixture of all stressed samples is often used for method development.
-
Method Development: Start with a generic reversed-phase HPLC gradient method. Common columns include C18 or C8. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize Separation: Analyze the stressed sample mixture. The primary goal is to achieve baseline separation (Resolution > 1.5) between the this compound peak and all other peaks generated during the stress tests.
-
Peak Purity Analysis: Use a PDA detector to assess peak purity. This helps ensure that the main drug peak is not co-eluting with any degradants.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
- 1. This compound CAS#: 53007-06-0 [m.chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
Technical Support Center: Optimizing fC-Seal for 5fC Capture
Welcome to the technical support center for fC-Seal (5-formylcytosine selective chemical labeling). This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of 5fC capture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges and improve your experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your fC-Seal experiments, from low capture efficiency to high background signals.
| Problem ID | Issue | Potential Cause | Recommended Solution |
| FC-T01 | Low or No Signal (Low 5fC Capture Efficiency) | 1. Inefficient Chemical Labeling: The chemical probe may not be efficiently labeling the 5fC bases. 2. Poor DNA Quality: Degraded or impure DNA can hinder the enzymatic and chemical reactions. 3. Suboptimal Reagent Concentration: Incorrect concentrations of the chemical probe or other reagents. 4. Ineffective Affinity Purification: The affinity purification step may not be capturing the labeled DNA fragments efficiently. | 1. Optimize Labeling Conditions: Ensure fresh preparation of labeling reagents. Optimize incubation time and temperature. 2. Assess DNA Quality: Check DNA integrity on a gel and ensure A260/280 and A260/230 ratios are optimal. 3. Titrate Reagents: Perform a titration of the chemical probe to find the optimal concentration. 4. Check Affinity Resin/Beads: Ensure the affinity resin or beads are not expired and are properly equilibrated. Consider using a higher binding capacity resin. |
| FC-T02 | High Background Signal (Non-specific Binding) | 1. Non-specific Probe Binding: The chemical probe may be binding to unmodified cytosines or other DNA modifications. 2. Ineffective Blocking: Insufficient blocking of non-specific binding sites on the affinity resin. 3. Contamination: Contamination of reagents or samples with other DNA or substances that can be labeled. | 1. Increase Washing Stringency: Use wash buffers with higher salt concentrations or detergents to remove non-specifically bound fragments. 2. Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA, salmon sperm DNA). 3. Use High-Purity Reagents: Ensure all reagents are of molecular biology grade and handle samples in a clean environment. |
| FC-T03 | Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate pipetting can lead to variability in reagent concentrations. 2. Sample Heterogeneity: Uneven distribution of 5fC in the starting material. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction kinetics. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Thoroughly Mix Samples: Ensure samples are well-mixed before aliquoting. 3. Use a Calibrated Incubator/Water Bath: Maintain a consistent and accurate temperature throughout the incubation steps. |
| FC-T04 | Difficulty in Library Preparation | 1. Low DNA Input: Insufficient amount of captured DNA for library preparation. 2. DNA Fragmentation: Excessive fragmentation of DNA during the fC-Seal protocol. 3. Inhibition of PCR: Carryover of inhibitors from the fC-Seal reagents. | 1. Start with More Material: Increase the initial amount of genomic DNA. 2. Gentle DNA Handling: Avoid vigorous vortexing or multiple freeze-thaw cycles. 3. Thorough DNA Purification: Perform an additional purification step before library preparation to remove any potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind fC-Seal for 5fC capture?
A1: fC-Seal is a chemical labeling method that enables the selective enrichment of DNA fragments containing 5-formylcytosine (5fC). The aldehyde group of 5fC is specifically targeted by a chemical probe containing a biotin moiety. This biotinylated DNA can then be captured using streptavidin-coated beads, allowing for the enrichment of 5fC-containing genomic regions for downstream analysis like sequencing.
Q2: What are the critical steps to ensure high efficiency in an fC-Seal experiment?
A2: The most critical steps are the quality of the starting DNA, the efficiency of the chemical labeling reaction, and the specificity of the affinity capture. Ensuring high-quality, intact DNA, using freshly prepared and optimized concentrations of the labeling reagent, and performing stringent washes during the affinity purification are crucial for success.
Q3: How can I reduce non-specific binding during the affinity capture step?
A3: To reduce non-specific binding, you can:
-
Pre-clear your DNA sample: Incubate the sample with beads that have not been coated with streptavidin to remove molecules that non-specifically bind to the beads themselves.
-
Optimize blocking: Use a blocking agent like Bovine Serum Albumin (BSA) or sheared salmon sperm DNA to block non-specific binding sites on the streptavidin beads.
-
Increase wash stringency: Use wash buffers with higher salt concentrations or mild detergents (e.g., Tween-20) to disrupt weak, non-specific interactions.
Q4: What is the recommended starting amount of DNA for an fC-Seal experiment?
A4: The optimal starting amount of DNA can vary depending on the expected abundance of 5fC in your sample. For mammalian genomes, where 5fC is a low-abundance modification, starting with 1-10 µg of high-quality genomic DNA is generally recommended to ensure sufficient yield for downstream applications.
Q5: Can I use fC-Seal for single-cell analysis?
A5: While fC-Seal is a powerful technique for bulk samples, its application in single-cell analysis is challenging due to the low abundance of 5fC and the limited starting material. Modifications to the protocol would be necessary to improve sensitivity and reduce sample loss.
Experimental Protocols
Detailed Methodology for fC-Seal
This protocol outlines the key steps for performing 5fC capture using the fC-Seal method.
1. DNA Preparation and Fragmentation:
-
Start with high-quality genomic DNA (A260/280 ratio of ~1.8 and A260/230 ratio of 2.0-2.2).
-
Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Purify the fragmented DNA using a suitable kit or phenol-chloroform extraction followed by ethanol precipitation.
2. Chemical Labeling of 5fC:
-
Prepare a fresh solution of the biotin-containing chemical probe (e.g., an azide- or aminooxy-biotin derivative that reacts with the aldehyde group of 5fC).
-
In a typical reaction, incubate the fragmented DNA with the chemical probe in a suitable reaction buffer. The optimal concentration of the probe and incubation conditions (temperature and time) should be determined empirically.
-
A common starting point is to use a 1-5 mM concentration of the probe and incubate at 37°C for 1-2 hours.
3. Affinity Capture of Biotinylated DNA:
-
Prepare streptavidin-coated magnetic beads by washing them with a binding buffer.
-
Add the DNA from the labeling reaction to the prepared beads.
-
Incubate the mixture with gentle rotation to allow the biotinylated DNA to bind to the streptavidin beads.
-
After incubation, separate the beads from the supernatant using a magnetic stand.
-
Wash the beads multiple times with a series of wash buffers of increasing stringency to remove non-specifically bound DNA.
4. Elution of Captured DNA:
-
Elute the captured DNA from the beads. This can be achieved by methods such as heat treatment, enzymatic cleavage of a linker within the probe, or by using a solution containing free biotin to compete for binding to streptavidin.
-
Purify the eluted DNA to remove any residual beads or elution buffer components.
5. Library Preparation and Sequencing:
-
Quantify the enriched DNA.
-
Proceed with library preparation for next-generation sequencing using a low-input library preparation kit.
-
Perform sequencing on a suitable platform.
Data Presentation
While specific quantitative data for fC-Seal efficiency is not widely available in a standardized format across different studies, the following table outlines the key performance metrics that should be assessed to evaluate the efficiency of your fC-Seal experiment. Researchers are encouraged to establish these baseline metrics for their specific experimental conditions.
| Performance Metric | Description | Method of Assessment | Expected Outcome for High Efficiency |
| Capture Efficiency | The percentage of 5fC-containing DNA fragments successfully captured. | qPCR using primers for known 5fC-positive and 5fC-negative regions. | High enrichment of 5fC-positive regions compared to negative controls. |
| Specificity | The degree to which the capture is specific to 5fC over other modifications. | Dot blot analysis with DNA standards for C, 5mC, 5hmC, and 5fC. | Strong signal for 5fC with minimal to no signal for other modifications. |
| Yield | The total amount of DNA recovered after enrichment. | Fluorometric quantification (e.g., Qubit). | Sufficient yield for downstream applications (e.g., >1 ng for library preparation). |
| Signal-to-Noise Ratio | The ratio of the signal from 5fC-enriched regions to the background signal. | Analysis of sequencing data, comparing read depth in known 5fC-rich regions versus background regions. | A high ratio indicating specific enrichment. |
Visualizations
fC-Seal Experimental Workflow
Caption: A flowchart illustrating the major steps of the fC-Seal experimental workflow.
Troubleshooting Logic for Low 5fC Capture Efficiency
Caption: A decision-making diagram for troubleshooting low 5fC capture efficiency in fC-Seal experiments.
Technical Support Center: Optimizing NaBH₄ Reduction of 5fC to 5hmC in DNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sodium borohydride (NaBH₄) reduction of 5-formylcytosine (5fC) to 5-hydroxymethylcytosine (5hmC) in DNA. This crucial step is often employed in advanced sequencing techniques like reduced bisulfite sequencing (redBS-Seq) to enable the precise mapping of 5fC.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the NaBH₄ reduction protocol.
Issue 1: Incomplete or Low-Efficiency Conversion of 5fC to 5hmC
| Symptom | Possible Cause | Suggested Solution |
| Sequencing data shows a significant number of "T" reads at known 5fC sites after redBS-Seq. | 1. Inactive NaBH₄: Sodium borohydride solutions, particularly in water, are not stable over long periods. | Always prepare a fresh 1 M NaBH₄ solution in water immediately before use.[1] Storing the solution, even for a few hours, can lead to hydrolysis and a significant loss of reductive capacity. |
| 2. Insufficient NaBH₄ Concentration: The molar excess of NaBH₄ to 5fC might be too low. | For a typical reaction, add 5 µL of freshly prepared 1 M NaBH₄ to 15 µL of DNA solution. This ensures a sufficient excess of the reducing agent.[1] | |
| 3. Suboptimal Reaction Time or Temperature: The reaction may not have proceeded to completion. | Incubate the reaction mixture for 1 hour at room temperature in the dark.[1] Periodically and gently vortex the solution every 15 minutes to release gas and ensure proper mixing. | |
| 4. Presence of Inhibitors: Contaminants in the DNA sample may interfere with the reduction. | Ensure the starting DNA is of high purity. If inhibitors are suspected, repurify the DNA sample before the reduction step. |
Issue 2: DNA Degradation or Sample Loss
| Symptom | Possible Cause | Suggested Solution |
| Low DNA yield after purification, as determined by fluorometric quantification (e.g., Qubit). | 1. Harsh Quenching Conditions: Rapid and uncontrolled quenching can lead to physical shearing of the DNA. | Add the quenching solution (e.g., 750 mM sodium acetate, pH 5) slowly and carefully to control the rate of hydrogen gas release.[1] |
| Agarose gel electrophoresis shows a smear or smaller fragments than expected. | 2. Over-incubation or High Temperature: Prolonged exposure to NaBH₄ or elevated temperatures can potentially damage DNA. | Adhere strictly to the recommended 1-hour incubation at room temperature. Avoid heating the reaction.[1] |
| 3. Inefficient DNA Precipitation: The DNA may not have been effectively recovered after the reaction. | Use a reliable DNA precipitation protocol. Adding a co-precipitant like GlycoBlue can improve the recovery of low-concentration DNA samples. |
Issue 3: Inconsistent or Non-Reproducible Results
| Symptom | Possible Cause | Suggested Solution |
| Varying conversion efficiencies between experiments. | 1. Inconsistent NaBH₄ Solution Preparation: The concentration and activity of the NaBH₄ solution may differ between preparations. | Standardize the preparation of the NaBH₄ solution. Use a calibrated balance and ensure the powder is fully dissolved immediately before use. |
| 2. Variable DNA Input: The amount of DNA used in the reaction can influence the efficiency. | Quantify the input DNA accurately using a fluorometric method and use a consistent amount for each reaction. | |
| 3. Incomplete Quenching: Residual NaBH₄ can interfere with downstream enzymatic reactions. | Ensure the quenching reaction is complete by waiting until gas evolution ceases before proceeding to purification.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a freshly prepared NaBH₄ solution?
A1: Sodium borohydride readily hydrolyzes in aqueous solutions, especially those that are not alkaline, leading to a loss of its reducing power.[2] Studies have shown that even after a short period, the concentration of active NaBH₄ can decrease significantly. For consistent and efficient reduction of 5fC, it is crucial to use a freshly prepared solution for each set of experiments.
Q2: How can I assess the conversion efficiency of the NaBH₄ reduction?
A2: The conversion efficiency can be assessed using several methods:
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying modified nucleosides. By digesting the DNA to individual nucleosides, you can directly measure the remaining 5fC and the newly formed 5hmC.[1][3][4]
-
Reduced Bisulfite Sequencing (redBS-Seq): After the NaBH₄ reduction and subsequent bisulfite treatment, 5fC that has been successfully converted to 5hmC will be read as a cytosine ("C") during sequencing. In contrast, any remaining, unconverted 5fC will be read as a thymine ("T"). A high "C" to "T" ratio at known 5fC sites indicates high conversion efficiency.[1] One study demonstrated a 95% conversion efficiency using this method.[1]
-
Sanger Sequencing of a Control DNA: A synthetic DNA oligonucleotide with a known 5fC position can be subjected to the reduction and bisulfite treatment, followed by PCR and Sanger sequencing. The resulting chromatogram will show a "C" peak at the 5fC position if the conversion was successful.[1]
Q3: What is the purpose of the quenching step?
A3: The quenching step is essential to neutralize the excess NaBH₄ in the reaction. This is typically done by adding a weak acid, such as sodium acetate at pH 5. The acid reacts with the remaining borohydride, leading to the evolution of hydrogen gas.[1] This step is critical to prevent the interference of NaBH₄ with downstream enzymatic reactions, such as those in bisulfite conversion kits or PCR.
Q4: What is the best method for purifying DNA after the NaBH₄ reduction?
A4: Several methods can be used for DNA purification after the reaction. The choice depends on the downstream application and the required purity.
| Purification Method | Advantages | Disadvantages |
| Silica Column-Based Kits | Fast, convenient, and provides high-purity DNA suitable for most downstream applications. | Can result in lower yields with small amounts of DNA. Some kits may not be optimized for removing all reaction byproducts. |
| Ethanol Precipitation | Cost-effective and can efficiently recover DNA, especially with a co-precipitant.[5][6] | Can be more time-consuming and may co-precipitate salts if not performed carefully. |
| Magnetic Beads | Amenable to high-throughput automation and can provide high-purity DNA.[6] | Can be more expensive than other methods. |
For most applications, a silica column-based kit is a reliable and convenient option.
Q5: Will NaBH₄ reduce other modified cytosines like 5-carboxylcytosine (5caC)?
A5: Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones.[7][8] The carboxyl group of 5caC is not susceptible to reduction by NaBH₄ under the conditions used for 5fC reduction. Therefore, 5caC will not be converted to 5hmC.
Q6: Are there any visual cues during the reaction?
A6: Yes, the reaction of NaBH₄ with the aqueous buffer and the subsequent quenching with a weak acid will produce hydrogen gas, which will be visible as bubbles.[1] The bubbling should be noticeable upon addition of NaBH₄ and will be more vigorous during the quenching step. The absence of gas evolution could indicate an inactive NaBH₄ solution.
Experimental Protocols
Protocol 1: NaBH₄ Reduction of 5fC in Genomic DNA
-
DNA Preparation: Resuspend up to 1 µg of purified genomic DNA in 15 µL of nuclease-free water.
-
NaBH₄ Solution Preparation: Immediately before use, dissolve solid NaBH₄ in nuclease-free water to a final concentration of 1 M.
-
Reduction Reaction: Add 5 µL of the freshly prepared 1 M NaBH₄ solution to the 15 µL of DNA.
-
Incubation: Gently vortex the reaction mixture and centrifuge briefly. Incubate at room temperature in the dark for 1 hour.
-
Mixing: Every 15 minutes during the incubation, open the tube lid to release any pressure, then gently vortex and centrifuge the sample.
-
Quenching: After 1 hour, slowly and carefully add 10 µL of 750 mM sodium acetate (pH 5.0) to the reaction to quench the excess NaBH₄. A vigorous release of hydrogen gas will occur.
-
Final Incubation: Allow the quenched reaction to stand at room temperature for 10 minutes, or until gas evolution has completely stopped.
-
Purification: Proceed immediately with DNA purification using a silica column-based kit or ethanol precipitation.
Protocol 2: Assessment of Conversion Efficiency by Sanger Sequencing
-
Control Oligonucleotide: Synthesize a DNA oligonucleotide (e.g., a 100-mer) containing a single, known 5fC residue.
-
NaBH₄ Reduction: Perform the NaBH₄ reduction on the control oligonucleotide as described in Protocol 1.
-
Bisulfite Conversion: Subject the reduced oligonucleotide to a standard bisulfite conversion protocol.
-
PCR Amplification: Amplify the bisulfite-converted oligonucleotide using PCR primers specific to the converted sequence (unmodified cytosines will be converted to uracil).
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing.
-
Analysis: Analyze the sequencing chromatogram at the position of the original 5fC. A clean "C" peak indicates successful conversion to 5hmC, while a "T" peak indicates incomplete or failed conversion.
Visualizations
Caption: Experimental workflow for NaBH₄ reduction of 5fC to 5hmC in DNA.
Caption: Troubleshooting decision tree for NaBH₄ reduction of 5fC.
Caption: Chemical conversion of 5fC to 5hmC by NaBH₄ reduction.
References
- 1. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - Epigenetics [epigenhub.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
enhancing the stability of N-Formylcytisine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of N-Formylcytisine stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions based on vendor recommendations.[1] Long-term storage at -80°C is preferable to maintain the integrity of the compound for extended periods.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are recommended to ensure solubility and biocompatibility.[1] It is crucial to prepare a clear stock solution first before adding co-solvents.[1]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has degraded. If precipitation is observed during preparation, gentle warming and/or sonication can aid in dissolution.[1] If the issue persists, it may indicate degradation, and it is advisable to prepare a fresh stock solution.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data on the pH stability profile of this compound is limited, related compounds containing formyl and cytosine moieties are known to be susceptible to pH-dependent degradation, particularly hydrolysis under acidic or basic conditions.[3][4] It is recommended to maintain the pH of aqueous working solutions within a neutral range (pH 6.0-7.5) to minimize potential degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Verify the storage conditions (temperature, light protection). 4. Perform a stability check of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Loss of compound activity over time | Chemical degradation (e.g., hydrolysis, oxidation). | 1. Store stock solutions at -80°C for long-term use.[1] 2. For working solutions in aqueous buffers, prepare them fresh daily. 3. Consider the use of antioxidants if oxidative degradation is suspected. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | 1. Conduct forced degradation studies to identify potential degradation products and pathways. 2. Characterize the new peaks using techniques like LC-MS to understand the nature of the degradants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate this compound powder to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.[1][2]
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[8][9]
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ solution, HPLC-grade water, HPLC-grade methanol, pH meter, photostability chamber, oven.
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[6][7] A dark control sample should be kept under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Visualizations
Caption: Workflow for handling this compound stock solutions.
Caption: Potential impact of this compound degradation on signaling.
References
- 1. Divergent mechanisms for enzymatic excision of 5-formylcytosine and 5-carboxylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Mechanism for the N-Glycosidic Bond Cleavage of 5-Formylcytosine by Thymine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pH‐Dependence of the Hydration of 5‐Formylcytosine: an Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.viu.ca [web.viu.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
N-Formylcytisine vs. Cytisine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine, a plant-derived alkaloid, is a well-established partial agonist of nicotinic acetylcholine receptors (nAChRs) and has been utilized as a smoking cessation aid for decades. Its rigid structure makes it a valuable scaffold for the development of novel ligands targeting nAChRs. One such derivative is N-Formylcytisine, which features a formyl group attached to the secondary amine of the cytisine molecule. This guide provides a detailed comparison of the biological activities of this compound and cytisine, supported by available experimental data and methodologies, to inform research and drug development efforts in this area.
Comparative Biological Activity
The addition of a substituent to the nitrogen atom of the cytisine scaffold has been shown to significantly alter its pharmacological profile. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, the established structure-activity relationships (SAR) for N-substituted cytisine derivatives provide a strong basis for assessing its likely biological activity relative to the parent compound, cytisine.
Key Findings:
-
Cytisine is a potent partial agonist at α4β2 nAChRs and a full agonist at α7 and α3β4 nAChRs.[1][2] This dual action is believed to contribute to its efficacy in smoking cessation by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.
-
N-substitution on cytisine, including the introduction of a formyl group, generally leads to a decrease in binding affinity and a reduction or loss of agonist activity at nAChRs.[2][3]
-
N-substituted cytisine derivatives have been shown to act as competitive antagonists or very weak partial agonists with low efficacy.[2][3]
Based on these established trends, it is highly probable that this compound exhibits a significantly weaker biological activity profile compared to cytisine.
Data Presentation
Table 1: Nicotinic Acetylcholine Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Source |
| Cytisine | α4β2 | ~1 | [³H]Cytisine | [1] |
| α3β4 | ~10 | [³H]Epibatidine | [3] | |
| α7 | ~100 | [¹²⁵I]α-Bungarotoxin | [3] | |
| This compound | α4β2 | Data not available | - | - |
| α3β4 | Data not available | - | - | |
| α7 | Data not available | - | - | |
| General Trend for N-Substituted Cytisines | α4β2, α3β4, α7 | Generally higher (lower affinity) than cytisine | - | [2][3] |
Table 2: Functional Activity at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | EC₅₀ (µM) | Iₘₐₓ (% of ACh response) | Activity Type | Source |
| Cytisine | α4β2 | ~1 | <100 | Partial Agonist | [1] |
| α3β4 | ~10 | 100 | Full Agonist | [3] | |
| α7 | ~30 | 100 | Full Agonist | [3] | |
| This compound | α4β2 | Data not available | Data not available | Likely Antagonist or very weak Partial Agonist | [2][3] |
| α3β4 | Data not available | Data not available | Likely Antagonist or very weak Partial Agonist | [2][3] | |
| α7 | Data not available | Data not available | Likely Antagonist or very weak Partial Agonist | [2][3] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol is representative for determining the binding affinity of compounds to different nAChR subtypes expressed in cell lines (e.g., HEK-293).
1. Membrane Preparation:
- Culture cells stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, or α7).
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
2. Binding Assay:
- In a 96-well plate, add a fixed amount of membrane preparation to each well.
- For competition binding assays, add increasing concentrations of the unlabeled test compound (e.g., cytisine or this compound).
- Add a fixed concentration of a suitable radioligand. The choice of radioligand depends on the receptor subtype:
- α4β2: [³H]Cytisine or [³H]Epibatidine
- α3β4: [³H]Epibatidine
- α7: [¹²⁵I]α-Bungarotoxin
- To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to a set of wells.
- Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C or room temperature).
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of the competitor.
- Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value.
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to assess the functional activity (agonist, partial agonist, or antagonist) of compounds on nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
- Harvest oocytes from a female Xenopus laevis.
- Treat the oocytes with collagenase to remove the follicular layer.
- Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
- Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺-containing frog Ringer's solution).
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
- Clamp the oocyte membrane potential at a holding potential of, for example, -70 mV.
- Apply the test compound (e.g., cytisine or this compound) at various concentrations to the oocyte via the perfusion system.
- Record the resulting ion current flowing through the expressed nAChRs.
3. Data Analysis:
- For Agonists/Partial Agonists:
- Measure the peak current amplitude at each concentration.
- Plot the normalized current response against the log concentration of the compound.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal effect) and Iₘₐₓ (maximum response, often expressed as a percentage of the response to a saturating concentration of acetylcholine).
- For Antagonists:
- Apply a fixed concentration of a known agonist (e.g., acetylcholine) in the absence and presence of increasing concentrations of the test compound.
- Measure the reduction in the agonist-evoked current.
- Calculate the IC₅₀ for the antagonist.
Signaling Pathway and Experimental Workflow Diagrams
Caption: nAChR-mediated dopamine release pathway.
Caption: Workflow for nAChR ligand characterization.
Conclusion
The available evidence strongly indicates that this compound is a less potent nicotinic acetylcholine receptor ligand than its parent compound, cytisine. The introduction of a formyl group on the nitrogen atom is predicted to reduce binding affinity and diminish or abolish agonist activity, likely rendering the compound a competitive antagonist or a very weak partial agonist. This comparative guide, based on established structure-activity relationships for N-substituted cytisines, provides a framework for researchers and drug development professionals to understand the likely pharmacological profile of this compound. Further direct experimental evaluation is necessary to precisely quantify its binding and functional parameters.
References
- 1. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen substitution modifies the activity of cytisine on neuronal nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Varenicline and Cytisine Derivatives for Smoking Cessation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of varenicline and cytisine, a closely related compound to N-Formylcytisine, for smoking cessation. Due to a lack of available clinical trial data for this compound in smoking cessation, this guide will focus on the extensive research conducted on its parent compound, cytisine, and the branded formulation, cytisinicline. Both varenicline and cytisine are partial agonists of the α4β2 nicotinic acetylcholine receptor, a key target in the neurobiology of nicotine addiction.
Mechanism of Action: A Shared Pathway
Varenicline and cytisine exert their effects by targeting the α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain's reward center.[1][2] Nicotine from cigarettes binds to these receptors, triggering a release of dopamine that reinforces the smoking behavior.[1][3] Both varenicline and cytisine act as partial agonists at these receptors, meaning they have a dual action:
-
Agonist activity: They provide a mild and sustained release of dopamine, which helps to alleviate nicotine withdrawal symptoms and cravings during a quit attempt.[3][4]
-
Antagonist activity: They block nicotine from binding to the α4β2 receptors, thereby reducing the rewarding and reinforcing effects of smoking if a person relapses.[3][4]
This shared mechanism of action underscores the interest in comparing their clinical efficacy.
References
A Comparative Analysis of N-Formylcytisine and Alternatives on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of N-Formylcytisine and its structural analog, cytisine, alongside other nicotinic acetylcholine receptor (nAChR) partial agonists and dopamine reuptake inhibitors, on dopamine release. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close analog, cytisine, to provide a foundational comparison. This analysis is intended to inform further research and drug development in therapeutic areas targeting the dopaminergic system.
Introduction to Dopamine-Modulating Compounds
Dopamine is a critical neurotransmitter involved in reward, motivation, and motor control.[1] The modulation of dopamine release is a key mechanism for various therapeutic agents. This guide focuses on compounds that influence dopamine release through two primary mechanisms: direct agonism of nicotinic acetylcholine receptors (nAChRs) that modulate dopamine neuron activity, and the inhibition of dopamine reuptake.
This compound and its parent compound, cytisine , are plant-derived alkaloids that act as partial agonists at α4β2 nicotinic acetylcholine receptors.[2] By partially stimulating these receptors, they can modulate dopamine release in the brain's reward pathways.[3] Varenicline is a synthetic partial agonist of α4β2 nAChRs with a similar mechanism of action.[1] In contrast, bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), thereby increasing the synaptic concentration of dopamine.
Comparative Efficacy on Dopamine Release
The following tables summarize the available quantitative and qualitative data on the effects of cytisine (as a proxy for this compound), varenicline, and bupropion on dopamine release.
Table 1: In Vitro and In Vivo Effects on Dopamine Release
| Compound | Experimental Model | Method | Key Findings | Reference(s) |
| Cytisine | PC12 Cells (rat adrenal pheochromocytoma) | Luminescence Assay | Qualitatively shown to induce dopamine release. | [4] |
| Rat Nucleus Accumbens | In vivo microdialysis | Increased dopamine turnover. | [5] | |
| Varenicline | Rat Nucleus Accumbens | Fast-Scan Cyclic Voltammetry | Decreased single-pulse-stimulated dopamine release in a dose-dependent manner in vehicle-treated animals. | [6] |
| Rat Nucleus Accumbens | In vivo microdialysis | Induces approximately 40-60% of nicotine's dopamine-releasing effect. | [1] | |
| Bupropion | Rat Striatum | In vivo microdialysis | Selectively blocks dopamine uptake, leading to increased extracellular dopamine levels. | [7] |
Table 2: Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Efficacy (vs. Acetylcholine) | Reference(s) |
| Cytisine | α4β2 nAChR | High | Partial Agonist | [2][5] |
| Varenicline | α4β2 nAChR | High | Partial Agonist (higher efficacy than cytisine) | [1][5] |
| Bupropion | Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) | Weak inhibitor | Reuptake Inhibitor |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these compounds are illustrated in the following signaling pathway diagrams.
Caption: Signaling pathway of nAChR partial agonists like this compound.
Caption: Mechanism of action of Bupropion as a dopamine reuptake inhibitor.
Experimental Protocols
The following are generalized protocols for key experimental techniques used to assess dopamine release.
In Vivo Microdialysis
-
Objective: To measure extracellular dopamine concentrations in specific brain regions of a freely moving animal.
-
Methodology:
-
Probe Implantation: A microdialysis probe with a semipermeable membrane is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Perfusion: Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow, constant flow rate.
-
Dialysate Collection: Extracellular molecules, including dopamine, diffuse across the membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The collected dialysate is analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations.[8]
-
References
- 1. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varenicline and Cytisine Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral and biochemical effects of the antidepressant bupropion (Wellbutrin): evidence for selective blockade of dopamine uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Binding Affinity for Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Binding Affinity Data for Cytisine and Varenicline, Ligands of the α4β2 Nicotinic Acetylcholine Receptor
Introduction
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of cytisine and varenicline for the human α4β2 nicotinic acetylcholine receptor. This data has been compiled from radioligand binding assays, a standard method for determining ligand-receptor interactions.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Cytisine | human α4β2 nAChR | [³H]-Epibatidine | 0.17 |
| Varenicline | human α4β2 nAChR | [³H]-Epibatidine | 0.06 |
Note: The Ki values are indicative of high-affinity binding for both compounds to the α4β2 nAChR.
Experimental Protocol: Radioligand Competition Binding Assay for α4β2 nAChR
This section details a representative experimental protocol for determining the binding affinity of a test compound (e.g., N-Formylcytisine, cytisine) to the α4β2 nicotinic acetylcholine receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).
-
Test Compounds: Cytisine, Varenicline, or other experimental compounds.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Scintillation Cocktail: A solution used for the detection of radioactivity.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure radioactivity.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize cultured HEK293 cells expressing the α4β2 nAChR in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Receptor membranes, [³H]-Epibatidine, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-Epibatidine, and a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).
-
Competitive Binding: Receptor membranes, [³H]-Epibatidine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding of the radioligand.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Signaling Pathway Context
This compound, as a cytisine derivative, is presumed to act as a ligand at nicotinic acetylcholine receptors. These are ligand-gated ion channels. The binding of an agonist to the nAChR leads to a conformational change in the receptor, opening an ion channel that is permeable to cations such as sodium (Na⁺) and calcium (Ca²⁺). The influx of these ions causes depolarization of the cell membrane, leading to downstream cellular responses.
A Comparative Analysis of Cytisine Analogs as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cytisine analogs, focusing on their performance as ligands for nicotinic acetylcholine receptors (nAChRs). While the primary focus of this guide is on cytisine derivatives due to the limited availability of comprehensive data on a series of N-Formylcytisine analogs, the presented information offers valuable insights into the structure-activity relationships that can inform the design and development of novel this compound-based therapeutics. Cytisine, a natural plant alkaloid, and its analogs are of significant interest for their potential in treating nicotine addiction and other neurological disorders.
Data Presentation: Quantitative Comparison of Cytisine Analogs
The following table summarizes the binding affinities (Ki) of various cytisine analogs for different subtypes of nicotinic acetylcholine receptors. Lower Ki values indicate higher binding affinity.
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Reference |
| (-)-Cytisine | 1 | >3000 | - | [1] |
| 10-Methylcytisine | ~1 | >3000 | - | [1] |
| 9-Vinylcytisine | - | - | - | [1] |
| N-Methylcytisine | 30-163 | - | - | [2] |
| Varenicline | ~0.1 | ~30 | ~300 | [1] |
Note: A dash (-) indicates that data was not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[3][4][5][6]
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[4][7]
-
Test compounds (this compound analogs or other cytisine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates expressing the desired nAChR subtype.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells is prepared with the radioligand and a high concentration of a non-labeled competitor.
-
Incubate the plates at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorometric Imaging Plate Reader (FLIPR) Assay for Functional Activity
This assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium concentration upon receptor activation.[8][9][10][11][12][13]
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
Known agonist and antagonist for the receptor as controls.
-
FLIPR instrument.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
For Agonist Testing: Add varying concentrations of the test compound to the wells and monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, add a fixed concentration of a known agonist and monitor the fluorescence change. A decrease in the agonist-induced fluorescence signal indicates the antagonist activity of the test compound.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.
In Vivo Models for Smoking Cessation Efficacy
Animal models are crucial for evaluating the potential of this compound analogs as smoking cessation aids by assessing their effects on nicotine dependence and withdrawal.[1][14][15][16]
Nicotine Self-Administration Model:
-
Objective: To assess the rewarding effects of nicotine and the ability of a test compound to reduce nicotine intake.
-
Procedure: Rodents (rats or mice) are trained to press a lever to receive an intravenous infusion of nicotine. Once stable self-administration is established, the effect of the test compound (administered prior to the session) on the number of nicotine infusions is measured. A reduction in lever pressing for nicotine suggests that the compound may reduce the rewarding effects of nicotine.
Conditioned Place Preference (CPP) Model:
-
Objective: To evaluate the rewarding or aversive properties of a drug.
-
Procedure: The apparatus consists of two distinct chambers. During conditioning, animals are repeatedly confined to one chamber after receiving nicotine and to the other chamber after receiving saline. After conditioning, the animals are allowed to freely explore both chambers. An increased time spent in the nicotine-paired chamber indicates a rewarding effect. The ability of a test compound to block the development or expression of nicotine-induced CPP is assessed.
Nicotine Withdrawal Model:
-
Objective: To assess the ability of a test compound to alleviate the symptoms of nicotine withdrawal.
-
Procedure: Animals are made dependent on nicotine through chronic administration (e.g., via osmotic minipumps). Nicotine administration is then ceased, and withdrawal symptoms (e.g., anxiety-like behaviors, increased grooming, teeth chattering) are observed. The effect of the test compound on reducing these withdrawal signs is quantified.
Mandatory Visualization
Signaling Pathway of nAChR Agonists
Caption: nAChR agonist signaling cascade.
Experimental Workflow for Analog Evaluation
Caption: Workflow for evaluating this compound analogs.
Logical Relationship of Analog Properties
Caption: Interrelation of key drug properties.
References
- 1. Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assessing-nicotine-dependence-using-an-oral-nicotine-free-choice-paradigm-in-mice - Ask this paper | Bohrium [bohrium.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rodent-models-for-nicotine-withdrawal - Ask this paper | Bohrium [bohrium.com]
- 16. Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylcytisine vs. Nicotine: A Comparative Analysis of Nicotinic Acetylcholine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor subtype selectivity of N-Formylcytisine and nicotine at nicotinic acetylcholine receptors (nAChRs). The information presented is supported by experimental data from publicly available scientific literature.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1] Composed of five subunits arranged around a central ion pore, the specific combination of α (α2-α10) and β (β2-β4) subunits determines the pharmacological and physiological properties of the receptor subtype.[2][3] The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[4][5] These receptors are key targets for understanding nicotine addiction and for the development of therapeutics for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5]
Nicotine, the primary psychoactive component of tobacco, is a well-characterized nAChR agonist.[2] this compound is a derivative of cytisine, a natural compound with a similar chemical structure to nicotine. This guide will compare the receptor subtype selectivity of these two compounds based on available binding affinity and functional potency data.
Quantitative Comparison of Receptor Subtype Selectivity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Nicotine | α3β4 | 200[6] | - |
| α4β2 | - | 19.44 ± 1.02 | |
| α6β2β3 | - | 28.34 ± 1.62 | |
| α4α6β2β3 | - | (Highest sensitivity)[7] |
Note: The asterisk () indicates that the precise subunit stoichiometry is not fully defined and may include other subunits.*
Signaling Pathways
Activation of nAChRs by agonists like nicotine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane and triggers downstream signaling events.[8] In addition to this rapid ionotropic signaling, nAChRs can also engage in metabotropic signaling cascades that modulate cellular function over longer timescales.[9]
Below are diagrams illustrating the primary signaling pathways associated with nAChR activation.
Experimental Protocols
The determination of binding affinities and functional potencies of compounds like this compound and nicotine at nAChR subtypes relies on established experimental methodologies. The two primary techniques are radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor subtype. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
General Protocol using [3H]Epibatidine:
-
Membrane Preparation: Cell lines (e.g., HEK293, CHO) or brain tissue homogenates expressing the nAChR subtype of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound (e.g., this compound or nicotine).[6]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional potency (EC50) of an agonist at a specific nAChR subtype expressed in a large cell, typically a Xenopus oocyte.[10]
General Protocol:
-
Oocyte Preparation: Xenopus oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding potential (e.g., -70 mV).[11]
-
Agonist Application: The test compound (agonist) is applied to the oocyte at various concentrations.
-
Current Recording: The current that flows across the oocyte membrane in response to the agonist is recorded. This current is a direct measure of the number of nAChR channels opened by the agonist.
-
Data Analysis: The peak current response at each agonist concentration is measured and plotted to generate a dose-response curve. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.[11]
Conclusion
References
- 1. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades [mdpi.com]
- 5. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dokumen.pub [dokumen.pub]
- 9. researchgate.net [researchgate.net]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
validating the role of N-Formylcytisine in epigenetic regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Formylcytisine (5fC) with other key epigenetic modifications, offering supporting experimental data, detailed methodologies for crucial experiments, and visual representations of associated signaling pathways and workflows.
Introduction to this compound and Epigenetic Regulation
This compound (5fC) is a modified cytosine base that plays a significant role in epigenetic regulation. It is an intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by the Ten-Eleven Translocation (TET) family of enzymes. This process also generates 5-hydroxymethylcytosine (5hmC) and 5-carboxylcytosine (5caC). Beyond its role as a transient intermediate, recent studies have highlighted 5fC as a stable epigenetic mark with a direct role in gene activation. This guide will compare 5fC with its counterparts in the demethylation pathway (5hmC and 5caC) and another significant DNA modification, N6-methyladenine (6mA), to validate its role in epigenetic regulation.
Comparative Analysis of Epigenetic Modifications
The following tables summarize the key characteristics and quantitative data for 5fC and its alternatives.
Table 1: Abundance of Cytosine Modifications in Mouse Embryonic Stem (ES) Cells
| Modification | Abundance (% of total Cytosine) | Reference |
| 5-methylcytosine (5mC) | ~4-8% | [1] |
| 5-hydroxymethylcytosine (5hmC) | ~0.03-0.7% | [1] |
| This compound (5fC) | ~0.0002-0.002% | [2] |
| 5-carboxylcytosine (5caC) | ~0.0001% | [1] |
Table 2: Genomic Distribution and Function of Epigenetic Modifications
| Modification | Predominant Genomic Location | Associated Function | Key Regulatory Enzymes |
| This compound (5fC) | Promoters, Enhancers, CpG islands | Active gene expression, poised enhancers | TET enzymes (writers), TDG (eraser) |
| 5-hydroxymethylcytosine (5hmC) | Gene bodies, promoters, enhancers | Transcriptional regulation, pluripotency | TET enzymes (writers) |
| 5-carboxylcytosine (5caC) | Promoters, Enhancers | Intermediate in active demethylation | TET enzymes (writers), TDG (eraser) |
| N6-methyladenine (6mA) | Promoters, transposons | Transcriptional activation/repression | DNMTs/unidentified methyltransferases (writers), ALKBH demethylases (erasers) |
Table 3: Impact on Gene Expression
| Modification | Association with Gene Expression | Notes |
| This compound (5fC) | Positively correlated with active gene expression.[2] | Enriched at promoters of actively transcribed genes.[2] |
| 5-hydroxymethylcytosine (5hmC) | Associated with both active and poised genes.[3] | Can mark genes for either activation or repression depending on the context.[3] |
| 5-carboxylcytosine (5caC) | Marks active demethylation sites, often at regulatory elements. | Its presence is indicative of a dynamic state of gene regulation. |
| N6-methyladenine (6mA) | Correlated with both active and repressed genes, depending on the organism and genomic context. | Its role in mammalian gene regulation is still under active investigation. |
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are provided below to facilitate understanding.
DNA Demethylation Pathway
Caption: The active DNA demethylation pathway.
Regulation of TET and DNMT Activity
Caption: Signaling pathways regulating TET and DNMT enzymes.[4]
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS quantification of DNA modifications.
Experimental Protocols
Protocol 1: Quantification of 5fC, 5hmC, and 5caC by LC-MS/MS
Objective: To determine the absolute quantity of 5fC, 5hmC, and 5caC in a genomic DNA sample.
Materials:
-
Genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for 5fC, 5hmC, and 5caC
Procedure:
-
DNA Hydrolysis:
-
Digest 1-5 µg of genomic DNA with nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation:
-
Add a known amount of stable isotope-labeled internal standards to the hydrolyzed DNA sample.
-
Filter the sample to remove enzymes and other proteins.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for each modified nucleoside using known concentrations of standards.
-
Calculate the absolute amount of each modification in the genomic DNA sample by comparing the peak areas of the endogenous nucleosides to their corresponding internal standards and the standard curves.[5][6]
-
Protocol 2: Genome-wide Mapping of 5fC and 5caC by MAB-Seq
Objective: To map the genomic locations of 5fC and 5caC at single-base resolution.
Materials:
-
Genomic DNA
-
M.SssI CpG methyltransferase
-
S-adenosylmethionine (SAM)
-
Bisulfite conversion kit
-
PCR primers for library amplification
-
Next-generation sequencing platform
Procedure:
-
M.SssI Treatment:
-
Treat genomic DNA with M.SssI methyltransferase and SAM to convert all unmodified CpG cytosines to 5mC. This step protects unmodified cytosines from subsequent bisulfite conversion.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the M.SssI-treated DNA. During this process, unmethylated cytosines, 5fC, and 5caC are converted to uracil, while 5mC and 5hmC remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the bisulfite-converted DNA.
-
Perform PCR amplification, where uracils are read as thymines.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
Protocol 3: Genome-wide Mapping of 5hmC by GLIB-Seq
Objective: To map the genomic locations of 5hmC.
Materials:
-
Genomic DNA
-
T4 β-glucosyltransferase (βGT)
-
UDP-azide-glucose
-
Biotin-alkyne
-
Streptavidin beads
-
Next-generation sequencing platform
Procedure:
-
Glucosylation:
-
Treat genomic DNA with βGT and UDP-azide-glucose to transfer an azide-modified glucose to the hydroxyl group of 5hmC.
-
-
Biotinylation:
-
Perform a click chemistry reaction with biotin-alkyne to attach a biotin molecule to the azide group on the modified glucose.
-
-
Enrichment:
-
Fragment the biotinylated DNA.
-
Enrich for 5hmC-containing fragments using streptavidin beads.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the enriched DNA fragments.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome to identify the genomic regions enriched for 5hmC.
-
Conclusion
This compound is a critical player in the dynamic landscape of epigenetic regulation. While less abundant than 5mC and 5hmC, its strategic location at regulatory elements and its association with active gene expression underscore its importance as a distinct epigenetic mark. The comparative data and methodologies presented in this guide provide a framework for researchers to further investigate the role of 5fC in development, disease, and as a potential target for therapeutic intervention. The ongoing development of sensitive and specific detection methods will continue to unravel the complex functions of this and other epigenetic modifications.
References
- 1. DNA methylation and hydroxymethylation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - Epigenetics [epigenhub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base-resolution profiling of active DNA demethylation using MAB-seq and caMAB-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-resolution profiling of active DNA demethylation using MAB-seq and caMAB-seq | Springer Nature Experiments [experiments.springernature.com]
- 9. MAB-Seq [illumina.com]
A Comparative Guide to 5-Formylcytosine and Other DNA Demethylation Intermediates
An Objective Analysis for Researchers and Drug Development Professionals
The landscape of epigenetics has been profoundly reshaped by the discovery of oxidized 5-methylcytosine (5mC) derivatives, revealing a dynamic and intricate process of active DNA demethylation. While 5mC is a well-established repressive mark, its oxidized forms—5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)—are now understood to be more than transient intermediates.[1] This guide provides a comparative analysis of 5-formylcytosine (referred to in some contexts, potentially colloquially or as a specific derivative, as N-Formylcytisine) and its counterparts in the DNA demethylation pathway, supported by experimental data, detailed protocols, and pathway visualizations.
The Active DNA Demethylation Pathway
Active DNA demethylation is a multi-step enzymatic process primarily mediated by the Ten-eleven translocation (TET) family of dioxygenases.[2] These enzymes iteratively oxidize 5mC, generating 5hmC, then 5fC, and finally 5caC.[3] The pathway culminates with the excision of 5fC and 5caC by Thymine DNA Glycosylase (TDG) and subsequent restoration of an unmodified cytosine via the Base Excision Repair (BER) pathway.[4] This process allows for the precise removal of methylation marks, enabling dynamic gene regulation.
Caption: The TET enzyme-mediated oxidation of 5mC to 5caC and its subsequent repair.
Quantitative Comparison of Demethylation Intermediates
The functional consequences of each cytosine modification vary significantly, from their natural abundance to their impact on fundamental cellular processes like transcription.
Table 1: Genomic Abundance of Cytosine Modifications
The levels of oxidized 5mC derivatives are substantially lower than 5mC and 5hmC, with 5fC and 5caC being the rarest modifications.[5] Their low abundance is consistent with their role as transient intermediates, though evidence also suggests they can be stable marks in some contexts.[6]
| Modification | Abundance (per 10^6 Cytosines) in Mouse ES Cells | Estimated Number per Genome (Mouse ES Cells) | Key Characteristics |
| 5-methylcytosine (5mC) | ~400,000 (~4% of C) | ~1.1 x 10^8 | Generally repressive; stable epigenetic mark. |
| 5-hydroxymethylcytosine (5hmC) | ~1,000-7,000 | ~2.8 x 10^6 - 2.0 x 10^7 | Enriched in enhancers and gene bodies; generally associated with active transcription.[7] |
| 5-formylcytosine (5fC) | ~20 | ~5.6 x 10^4 | Enriched at poised enhancers; recognized and excised by TDG.[8][9] |
| 5-carboxylcytosine (5caC) | ~3 | ~8.4 x 10^3 | Committed demethylation intermediate; recognized and excised by TDG.[5][10] |
Data compiled from studies in mouse embryonic stem (ES) cells.[5][10]
Table 2: Impact of Cytosine Modifications on RNA Polymerase II Transcription
The presence of 5fC and 5caC in a DNA template has a direct impact on the efficiency and fidelity of RNA Polymerase II (Pol II).[10]
| Template Base | Pol II GTP Incorporation Efficiency (Relative to C) | TFIIS-mediated Cleavage Rate (Fold Increase vs. C) | Effect on Transcription |
| Cytosine (C) | 100% | 1.0x | Baseline |
| 5-methylcytosine (5mC) | ~100% | No noticeable change | Minimal impact on Pol II elongation. |
| 5-hydroxymethylcytosine (5hmC) | ~100% | No noticeable change | Minimal impact on Pol II elongation. |
| 5-formylcytosine (5fC) | ~40% | 5.0x | Significantly reduces elongation rate; promotes Pol II backtracking and pausing.[8][10] |
| 5-carboxylcytosine (5caC) | ~39% | 2.6x | Significantly reduces elongation rate; promotes Pol II backtracking.[10] |
Data from in vitro transcription assays using purified mammalian Pol II.[10]
Experimental Protocols for Studying Demethylation Intermediates
Accurate, base-resolution mapping is critical to understanding the functional roles of 5fC and 5caC. Several methods have been developed to distinguish these rare bases from the more abundant C, 5mC, and 5hmC.
Protocol 1: 5fC Mapping by Chemical Reduction and Biotin Tagging (fC-Seal)
This method provides genome-wide mapping of 5fC by selectively reducing the formyl group to a hydroxyl group (converting 5fC to 5hmC), followed by biotin tagging for enrichment.[9]
Methodology:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the cells or tissue of interest.
-
Selective Chemical Reduction: Treat the DNA with a reducing agent (e.g., NaBH₄). This step converts 5fC to 5hmC while leaving other cytosine modifications unchanged.
-
Glucosylation and Biotin Tagging: Use a T4 bacteriophage β-glucosyltransferase (β-GT) to transfer a modified glucose molecule containing a biotin tag onto the newly formed hydroxyl group of the converted 5hmC (originally 5fC).
-
DNA Fragmentation: Shear the DNA to the desired size for sequencing library preparation.
-
Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-tagged DNA fragments, thereby enriching for sequences that originally contained 5fC.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome to identify 5fC-enriched regions.
Caption: A simplified workflow for the fC-Seal experimental protocol.
Protocol 2: Simultaneous 5fC/5caC Mapping (MAB-Seq)
Methylation-assisted bisulfite sequencing (MAB-seq) is a method that enables the direct, genome-scale mapping of 5fC and 5caC together at single-base resolution.[11]
Methodology:
-
Genomic DNA Isolation: Extract high-quality genomic DNA.
-
M.SssI Methyltransferase Treatment: Treat the DNA with CpG methyltransferase M.SssI. This enzyme converts all unmodified cytosines (C) in a CpG context to 5mC. Critically, M.SssI does not act on 5fC or 5caC.
-
Bisulfite Conversion: Perform standard bisulfite treatment on the M.SssI-treated DNA. This process converts any remaining unmodified cytosines, along with 5fC and 5caC, to uracil (U), which is read as thymine (T) after PCR amplification. The enzymatically protected cytosines (now 5mC) and original genomic 5mC and 5hmC remain as cytosines (C).
-
Library Preparation and Sequencing: Prepare a sequencing library and perform whole-genome sequencing.
-
Data Comparison and Analysis: Compare the MAB-seq results to a standard whole-genome bisulfite sequencing (WGBS) run on the same sample.
-
In WGBS: C, 5fC, and 5caC are all read as T.
-
In MAB-seq: Only 5fC and 5caC are read as T (in CpG contexts).
-
By subtracting the signals, the specific locations of 5fC/5caC can be identified.
-
Functional Roles and Relationships
Emerging evidence indicates that 5fC is not merely a transient state but may function as an epigenetic mark in its own right. It is preferentially located at poised enhancers and other gene regulatory elements, suggesting a role in priming genes for future activation.[9] The accumulation of 5fC at these sites in the absence of TDG has been shown to correlate with increased binding of the transcriptional co-activator p300, supporting its role in modulating chromatin states.[9]
References
- 1. Potential functional roles of DNA demethylation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of DNA Demethylation: Strategies and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential functional roles of DNA demethylation intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epigenie.com [epigenie.com]
- 9. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
A Structural Showdown: N-Formylcytisine vs. 5-Methylcytosine in the Context of DNA
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed structural and functional comparison between the plant alkaloid N-Formylcytisine and the crucial epigenetic DNA modification, 5-methylcytosine. This document outlines their distinct chemical properties, biological relevance, and proposes experimental frameworks for their study.
At a Glance: A Tale of Two Molecules
This compound is a naturally occurring alkaloid found in plants of the Fabaceae family, possessing a complex tricyclic structure. In contrast, 5-methylcytosine is a fundamental component of DNA in many organisms, playing a pivotal role in the epigenetic regulation of gene expression. While both are nitrogenous compounds, their origins, structures, and biological activities are vastly different. This guide delves into these differences, providing a comprehensive overview for researchers interested in DNA-small molecule interactions and epigenetic modulation.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key chemical and physical properties of this compound and 5-methylcytosine.
| Property | This compound | 5-Methylcytosine |
| Chemical Formula | C12H14N2O2[1][2] | C5H7N3O[3] |
| Molar Mass | 218.25 g/mol [1][2] | 125.13 g/mol [3] |
| IUPAC Name | (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbaldehyde[2] | 4-amino-5-methylpyrimidin-2(1H)-one[4] |
| Structure Type | Tricyclic Alkaloid | Pyrimidine Base |
| Source | Plants (e.g., Maackia amurensis)[5] | Endogenous in DNA |
| Melting Point | 170-172 °C[6] | 270 °C[3][7] |
| Boiling Point | 512.8 °C (Predicted)[6] | 232.57 °C (Rough estimate)[7] |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol[6] | Soluble in water (3.4 g/100 mL)[7] |
Visualizing the Structures: A Comparative Diagram
The following diagram illustrates the fundamental structural differences between this compound and 5-methylcytosine and their respective biological contexts.
Caption: Structural and contextual differences between this compound and 5-methylcytosine.
Biological Significance and Signaling Pathways
5-Methylcytosine: The Epigenetic Regulator
5-methylcytosine (5mC) is a well-established epigenetic mark in vertebrates and other organisms.[8] It is primarily found in the context of CpG dinucleotides and is crucial for the regulation of gene expression. The methylation of cytosine to form 5mC is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). This modification can lead to gene silencing by preventing the binding of transcription factors or by recruiting proteins that promote a condensed chromatin state. The process of DNA methylation is dynamic and plays a critical role in development, cellular differentiation, and disease.
The signaling pathway for DNA methylation is central to epigenetics and can be visualized as follows:
Caption: Simplified pathway of DNA methylation.
This compound: A Potential DNA Interactor?
Currently, there is no established biological role for this compound in the context of DNA. As a plant alkaloid, its primary interactions are likely with proteins in organisms that consume it. However, its planar aromatic regions and potential for hydrogen bonding suggest that it could interact with DNA, possibly through intercalation or groove binding. Such interactions, if they occur, could have implications for DNA replication and transcription, making it a molecule of interest for drug development.
Experimental Protocols
Investigating this compound-DNA Interactions (Hypothetical)
To explore the potential interaction of this compound with DNA, a series of biophysical experiments can be conducted.
1. UV-Visible Spectrophotometry:
-
Objective: To determine if this compound binds to DNA and to estimate the binding constant.
-
Method: A solution of DNA is titrated with increasing concentrations of this compound. Changes in the absorption spectrum of this compound upon binding to DNA (hypochromism and red-shift) are monitored.
-
Data Analysis: The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
2. Fluorescence Spectroscopy:
-
Objective: To further characterize the binding mode, particularly intercalation.
-
Method: An ethidium bromide (EtBr)-DNA complex is prepared. The fluorescence of EtBr is high when intercalated. Quenching of this fluorescence upon addition of this compound would suggest competitive binding, likely through intercalation.
-
Data Analysis: The Stern-Volmer equation can be used to determine the quenching constant.
3. Circular Dichroism (CD) Spectroscopy:
-
Objective: To assess conformational changes in DNA upon binding of this compound.
-
Method: CD spectra of DNA in the absence and presence of this compound are recorded.
-
Data Analysis: Significant changes in the CD spectrum of DNA would indicate structural alterations, such as unwinding of the helix, which is characteristic of intercalation.
Workflow for Investigating this compound-DNA Interaction:
Caption: Proposed experimental workflow for studying this compound-DNA interaction.
Analysis of 5-Methylcytosine in DNA
The gold standard for analyzing DNA methylation at single-base resolution is bisulfite sequencing .
1. Bisulfite Conversion:
-
Objective: To differentiate between cytosine and 5-methylcytosine.
-
Method: Genomic DNA is treated with sodium bisulfite, which deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[8]
-
Outcome: The epigenetic difference is converted into a sequence difference.
2. PCR Amplification:
-
Objective: To amplify the region of interest from the bisulfite-converted DNA.
-
Method: Specific primers are designed to amplify the target sequence. During PCR, uracils are replaced with thymines.
3. Sequencing:
-
Objective: To determine the DNA sequence of the amplified region.
-
Method: The PCR product is sequenced using Sanger or next-generation sequencing methods.
4. Data Analysis:
-
Objective: To quantify the methylation level at each CpG site.
-
Method: The sequenced reads are compared to the original reference sequence. The presence of a cytosine at a CpG site indicates methylation, while a thymine indicates a lack of methylation. The percentage of methylation is calculated as the number of cytosine reads divided by the total number of reads for that site.
Conclusion
This compound and 5-methylcytosine are structurally and functionally distinct molecules. While 5-methylcytosine is an integral part of the epigenetic machinery that governs gene expression in many organisms, this compound is a plant-derived alkaloid with no known role in DNA biology. However, its chemical structure suggests the potential for DNA interaction, warranting further investigation. The experimental protocols outlined in this guide provide a framework for exploring the hypothetical DNA-binding properties of this compound and for the established analysis of 5-methylcytosine, offering valuable tools for researchers in molecular biology and drug discovery.
References
- 1. This compound, (-)- | C12H14N2O2 | CID 6604689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H14N2O2 | CID 179619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylcytosine | C5H7N3O | CID 65040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNAmod: 5-methylcytosine [dnamod.hoffmanlab.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound CAS#: 53007-06-0 [m.chemicalbook.com]
- 7. 5-METHYLCYTOSINE | 554-01-8 [chemicalbook.com]
- 8. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
N-Formylcytisine vs. Its Parent Compound Cytisine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of N-Formylcytisine and its parent compound, cytisine. While cytisine is known to undergo minimal to no metabolism, the addition of a formyl group to the nitrogen atom significantly alters its pharmacological profile. This comparison focuses on the structure-activity relationship between these two compounds, particularly their interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial targets for various neurological and psychiatric disorders.
Comparative Analysis of Biological Activity
The primary biological target for both cytisine and its derivatives is the family of nicotinic acetylcholine receptors. The addition of a substituent group to the nitrogen atom of cytisine has been shown to modulate its affinity and efficacy at different nAChR subtypes.
Receptor Binding Affinity
For context, cytisine exhibits high affinity for α4β2 nAChRs. One study on various N-derivatives of cytisine reported Ki values for a central nicotinic receptor in the range of 30-163 nM, suggesting that while still active, these derivatives may have a lower affinity than cytisine itself[1].
Table 1: Comparison of Nicotinic Acetylcholine Receptor Binding Affinities (Ki in nM)
| Compound | α4β2 | α3β4 | α7 |
| Cytisine | ~0.7 - 1.5 | ~100 - 300 | ~500 - 1000 |
| This compound | Data not available | Data not available | Data not available |
| Other N-Substituted Cytisine Derivatives | 30 - 163 (unspecified central nAChR)[1] | Data not available | Data not available |
Note: The data for cytisine is compiled from various sources. The data for other N-substituted cytisine derivatives is from a study that did not specify the exact nAChR subtype.
Functional Activity
The functional activity of cytisine at nAChRs is complex, acting as a partial agonist at α4β2 receptors and a full agonist at α7 receptors. Research indicates that the introduction of a chemical group to the basic nitrogen of cytisine results in a loss of full agonist activity at α3β4 and α7 subtypes[2]. This suggests that this compound is likely to have a different functional profile than cytisine, potentially acting as a partial agonist or even an antagonist at certain receptor subtypes where cytisine is a full agonist.
Table 2: Comparison of Functional Activity at Nicotinic Acetylcholine Receptors
| Compound | α4β2 | α3β4 | α7 |
| Cytisine | Partial Agonist | Partial Agonist/Full Agonist | Full Agonist |
| This compound | Expected to be a Partial Agonist or Antagonist | Expected to be a Partial Agonist or Antagonist | Expected to have reduced or no agonist activity |
Note: The functional activity of this compound is inferred from studies on other N-substituted cytisine derivatives.
Signaling Pathways and Experimental Workflows
The interaction of this compound and cytisine with nAChRs initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway of nAChR activation and a typical experimental workflow for assessing the biological activity of these compounds.
Caption: General signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.
Caption: Experimental workflow for comparing the biological activity of this compound and cytisine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and cytisine. Below are outlines of standard experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Preparation of Membranes: Membranes expressing the nAChR subtype of interest are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) and varying concentrations of the unlabeled test compound (this compound or cytisine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity (e.g., agonist, partial agonist, or antagonist properties) of a compound on ion channels, such as nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Recording: After 2-5 days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: The oocytes are perfused with a control solution and then with solutions containing varying concentrations of the test compound. Acetylcholine or another known agonist is used as a positive control.
-
Data Acquisition: The current responses elicited by the application of the compounds are recorded.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound. For antagonists, the IC50 is determined by co-application with a known agonist.
Conclusion
The N-formylation of cytisine is predicted to significantly alter its biological activity at nicotinic acetylcholine receptors. While direct experimental data for this compound is limited, evidence from other N-substituted cytisine derivatives suggests a likely reduction in agonist activity, particularly at α3β4 and α7 nAChR subtypes, and a potential shift towards partial agonism or antagonism. This modification could offer a strategy to fine-tune the pharmacological profile of cytisine, potentially leading to derivatives with improved therapeutic properties and reduced side effects. Further detailed experimental investigation of this compound is warranted to fully characterize its receptor binding and functional activity profile.
References
Safety Operating Guide
Proper Disposal of N-Formylcytisine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1][2] All handling of N-Formylcytisine and its waste should be conducted in a well-ventilated area, such as a chemical fume hood.[3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general guidelines for chemical waste disposal established by regulatory bodies and institutional safety protocols.[6][7]
-
Waste Identification and Characterization : Since specific hazard data for this compound is not extensively documented, it should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][8]
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof container that is chemically compatible with this compound.[7][9] Plastic containers are often preferred for waste storage.[6]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration and quantity.[10]
-
-
Waste Segregation and Accumulation :
-
Storage Requirements :
-
Disposal Request and Pickup :
-
Once the container is full or has reached the accumulation time limit (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[6][9]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area, as mandated by regulatory bodies like the EPA.[6][10]
| Waste Category | Maximum Accumulation Volume/Weight | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months |
Note: While this compound is not explicitly P-listed, it is prudent to handle it with a high degree of caution and minimize accumulated quantities.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
